Product packaging for (E)-2-Butenyl-4-methyl-threonine(Cat. No.:CAS No. 81135-57-1)

(E)-2-Butenyl-4-methyl-threonine

Cat. No.: B3061278
CAS No.: 81135-57-1
M. Wt: 187.24 g/mol
InChI Key: RPALEGQGCGCFCX-FIWMUJSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-2-Butenyl-4-methyl-threonine is a non-proteinogenic alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B3061278 (E)-2-Butenyl-4-methyl-threonine CAS No. 81135-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6(2)8(11)7(10)9(12)13/h3-4,6-8,11H,5,10H2,1-2H3,(H,12,13)/b4-3+/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPALEGQGCGCFCX-FIWMUJSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197219
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81135-57-1
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81135-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenyl-4-methylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081135571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((E)-2-BUTENYL)-4-METHYL-L-THREONINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DWS7A8NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biosynthesis of (E)-2-Butenyl-4-methyl-threonine in Tolypocladium inflatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid crucial for the biosynthesis of cyclosporin A, a widely used immunosuppressant produced by the fungus Tolypocladium inflatum. The production of this unusual amino acid is a key step in the overall synthesis of cyclosporin A and involves a dedicated polyketide synthase (PKS) pathway. This technical guide provides a comprehensive overview of the biosynthesis of Bmt, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this pathway. The information presented is intended to support further research and potential bioengineering efforts to enhance cyclosporin A production.

Introduction

Cyclosporin A, a cyclic undecapeptide, has revolutionized organ transplantation and the treatment of autoimmune diseases. Its unique structure, which includes several non-proteinogenic amino acids, is assembled by a large non-ribosomal peptide synthetase (NRPS), SimA.[1][2] One of these unusual precursors is (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), the biosynthesis of which is a fascinating example of fungal secondary metabolism.[1][2] Understanding the intricacies of the Bmt biosynthetic pathway is critical for efforts aimed at improving cyclosporin A titers through metabolic engineering.

The biosynthesis of Bmt in Tolypocladium inflatum is governed by a cluster of genes co-localized with the simA gene.[1][2] This pathway utilizes a type I polyketide synthase (PKS) and several modifying enzymes to construct the C9 backbone of Bmt from simple metabolic precursors.[1][2] This guide will delve into the key enzymes, their functions, and the experimental approaches that have been instrumental in characterizing this vital biosynthetic route.

The Bmt Biosynthetic Pathway

The biosynthesis of Bmt is a multi-step process involving three key enzymes encoded by the cyclosporin gene cluster: SimG , a polyketide synthase; SimI , a putative oxidoreductase; and SimJ , a putative aminotransferase.[1][2] The proposed pathway begins with the assembly of a polyketide chain by SimG, followed by modifications by SimI and SimJ to yield the final Bmt molecule.

Key Enzymes and Their Functions
EnzymeGeneTypeProposed Function
SimG simGPolyketide Synthase (PKS)Catalyzes the synthesis of the C9 polyketide backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (for methylation).
SimI simIOxidoreductase (Cytochrome P450)Believed to catalyze the oxidation of the polyketide intermediate.
SimJ simJAminotransferaseCatalyzes the final step of transamination to produce Bmt.
Biosynthetic Scheme

The proposed biosynthetic pathway for Bmt is as follows:

  • Polyketide Chain Assembly (SimG): The iterative type I PKS, SimG, initiates the synthesis by utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension. A crucial methylation step, using S-adenosylmethionine (SAM) as the methyl donor, occurs on the enzyme-bound intermediate, 3-oxo-4-hexenoic acid. The final product released from SimG is the C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.

  • Oxidation (SimI): The intermediate, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is then likely oxidized by the cytochrome P450 enzyme, SimI. The exact nature of this oxidation is not yet fully elucidated but is a necessary step before amination.

  • Transamination (SimJ): The final step is the introduction of an amino group, catalyzed by the aminotransferase SimJ, to yield this compound.

Bmt_Biosynthesis sub Acetyl-CoA + Malonyl-CoA + SAM simG SimG (PKS) sub->simG pks_product 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid simI SimI (Oxidoreductase) pks_product->simI oxidized_intermediate Oxidized Intermediate simJ SimJ (Aminotransferase) oxidized_intermediate->simJ bmt This compound (Bmt) simG->pks_product simI->oxidized_intermediate simJ->bmt

A diagram of the proposed biosynthetic pathway for this compound (Bmt).

Quantitative Data

StrainRelevant GenotypeBmt ProductionCyclosporin A ProductionReference
Wild-TypesimG+, simI+, simJ+YesYes[1][2]
ΔsimGsimG deletedNoNo (restored by Bmt feeding)[1][2]
ΔsimIsimI deletedNoNo (restored by Bmt feeding)[1][2]
ΔsimJsimJ deletedNoNo (restored by Bmt feeding)[1][2]
ΔsimAsimA deletedAccumulates BmtNo[1][2]

Experimental Protocols

The elucidation of the Bmt biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes the generation of gene knockout mutants in T. inflatum to study the function of the sim genes.

Materials:

  • T. inflatum wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector (e.g., pDHt-SK-Bar)

  • Restriction enzymes

  • PCR reagents and primers for flanking regions of the target gene

  • Minimal medium (MM) and Induction medium (IM) for A. tumefaciens

  • Potato Dextrose Agar (PDA) for T. inflatum

  • Hygromycin B or other appropriate selection agent

  • Spectinomycin

Procedure:

  • Constructing the Deletion Vector:

    • Amplify the ~1.5 kb 5' and 3' flanking regions of the target gene from T. inflatum genomic DNA using high-fidelity PCR.

    • Digest the flanking regions and the binary vector with appropriate restriction enzymes.

    • Ligate the 5' and 3' flanking regions into the binary vector, flanking a selection marker gene (e.g., hygromycin B resistance).

    • Transform the resulting deletion construct into E. coli for plasmid propagation and sequence verify the construct.

    • Transform the verified plasmid into A. tumefaciens.

  • Fungal and Bacterial Preparation:

    • Grow T. inflatum on PDA plates to obtain fresh spores. Harvest spores in sterile water to a concentration of 10^7 spores/mL.

    • Grow A. tumefaciens carrying the deletion vector in MM with appropriate antibiotics at 28°C until an OD600 of 0.6-0.8 is reached.

    • Pellet the A. tumefaciens cells and resuspend in IM to an OD600 of 0.8-1.0. Incubate at 28°C for 6 hours to induce virulence genes.

  • Co-cultivation:

    • Mix 100 µL of the T. inflatum spore suspension with 100 µL of the induced A. tumefaciens culture.

    • Spread the mixture onto a cellophane membrane placed on a plate containing IM agar.

    • Co-cultivate at 25°C for 48 hours in the dark.

  • Selection of Transformants:

    • Transfer the cellophane membrane to a PDA plate containing the selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to inhibit A. tumefaciens growth (e.g., 200 µg/mL spectinomycin).

    • Incubate at 25°C until resistant colonies appear.

  • Verification of Mutants:

    • Isolate single spores from the resistant colonies.

    • Confirm gene deletion by PCR using primers flanking the target gene and internal to the selection marker.

    • Further verify the absence of gene expression in the mutant by RT-PCR.

Gene_Deletion_Workflow construct 1. Construct Deletion Vector (Flanking Regions + Marker) agro_prep 2. Prepare A. tumefaciens (with vector) construct->agro_prep cocultivation 4. Co-cultivation (Spores + Agrobacterium) agro_prep->cocultivation fungal_prep 3. Prepare T. inflatum (Spore Suspension) fungal_prep->cocultivation selection 5. Selection (on selective medium) cocultivation->selection verification 6. Verification of Mutants (PCR and RT-PCR) selection->verification

A diagram of the experimental workflow for gene deletion in T. inflatum.
Analysis of Bmt and Cyclosporin A Production

Materials:

  • Wild-type and mutant T. inflatum strains

  • Cyclosporin-inducing medium (e.g., fructose-based medium)

  • Ethyl acetate

  • Methanol

  • LC-MS/MS system

Procedure:

  • Fungal Cultivation:

    • Inoculate the fungal strains into the cyclosporin-inducing liquid medium.

    • Incubate for 10-14 days with shaking at 25°C.

  • Extraction:

    • Harvest the mycelia by filtration.

    • Lyophilize and weigh the dried mycelia.

    • Extract the mycelia with ethyl acetate.

    • Evaporate the solvent to obtain a crude extract.

  • LC-MS/MS Analysis:

    • Dissolve the crude extract in methanol.

    • Analyze the samples by LC-MS/MS.

    • For Bmt, monitor for the [M+H]⁺ ion at m/z 188.1288.

    • For Cyclosporin A, monitor for the appropriate [M+H]⁺ or [M+Na]⁺ ion (e.g., m/z 1202.8 for the protonated form).

    • Quantify by comparing peak areas to a standard curve of purified compounds, if available, or perform relative quantification against the wild-type.

Signaling Pathways and Logical Relationships

The expression of the cyclosporin gene cluster, including the genes for Bmt biosynthesis, is regulated by the transcription factor SimL.[1][2] Deletion of simL results in the loss of both Bmt and cyclosporin A production, indicating its role as a positive regulator of the entire pathway.

Regulatory_Pathway simL SimL (Transcription Factor) simG_promoter simG Promoter simL->simG_promoter simI_promoter simI Promoter simL->simI_promoter simJ_promoter simJ Promoter simL->simJ_promoter simA_promoter simA Promoter simL->simA_promoter Bmt_genes Bmt Biosynthesis Genes (simG, simI, simJ) simG_promoter->Bmt_genes expression simI_promoter->Bmt_genes expression simJ_promoter->Bmt_genes expression CsA_gene Cyclosporin A Synthetase (simA) simA_promoter->CsA_gene expression

A diagram illustrating the transcriptional regulation of the Bmt and cyclosporin A biosynthetic genes by SimL.

Conclusion

The biosynthesis of this compound in Tolypocladium inflatum is a well-defined pathway involving a polyketide synthase and subsequent modifying enzymes. The genetic and biochemical characterization of this pathway has been made possible through targeted gene deletion and advanced analytical techniques. While the overall pathway is understood, further research into the specific kinetics and reaction mechanisms of the individual enzymes, particularly through in vitro reconstitution, would provide a more complete picture. This knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance the production of the life-saving drug, cyclosporin A.

References

An In-Depth Technical Guide to the Polyketide Pathway for (E)-2-Butenyl-4-methyl-threonine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is an unusual, non-proteinogenic amino acid that constitutes a key component of the immunosuppressive drug Cyclosporin A. The unique structure of Bmt, particularly its C9 backbone, is biosynthesized through a fascinating and complex polyketide pathway. This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical transformations involved in the synthesis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, orchestrated by a Type I polyketide synthase (PKS). This document is intended to serve as a detailed resource for researchers in natural product biosynthesis, enzymology, and drug development.

The Polyketide Synthase Pathway for Bmt Precursor Synthesis

The biosynthesis of the C9 backbone of Bmt is a multi-step process catalyzed by the Bmt polyketide synthase, a large, multi-domain enzyme. The synthesis begins with the loading of a starter unit, acetyl-CoA, and proceeds through successive elongation steps using malonyl-CoA as the extender unit. A critical methylation event, utilizing S-adenosylmethionine (SAM), occurs on an enzyme-bound intermediate. The final product of this PKS assembly line is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is then released from the enzyme as a coenzyme A thioester for subsequent tailoring into the final Bmt amino acid.[1][2]

The overall reaction catalyzed by the Bmt polyketide synthase can be summarized as follows:

Acetyl-CoA + 2 Malonyl-CoA + SAM + NADPH + H+ → 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA + 2 CO2 + S-adenosylhomocysteine + NADP+ + CoA

Key Intermediates and Transformations
  • Initiation: The synthesis starts with the loading of an acetyl group from acetyl-CoA onto the PKS.

  • Elongation Cycles: Two rounds of chain elongation occur through the decarboxylative condensation of malonyl-CoA.

  • Methylation: A crucial methylation step introduces a methyl group from SAM onto the enzyme-bound intermediate, 3-oxo-4-hexenoic acid.[2] This step is catalyzed by a dedicated methyltransferase (MT) domain within the PKS.

  • Reductive Processing: A series of reductive steps, including ketoreduction, dehydration, and enoylreduction, are catalyzed by the corresponding ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains to form the final stereochemistry of the polyketide backbone.

  • Release: The completed C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released from the acyl carrier protein (ACP) domain of the PKS as a CoA thioester.[1]

Quantitative Data

While specific kinetic parameters such as Km and kcat for the Bmt polyketide synthase are not extensively reported in the literature, optimal conditions for in vitro activity have been determined. Additionally, fermentation studies on Cyclosporin A provide insights into the overall productivity of the pathway.

Table 1: Optimal Conditions for In Vitro Bmt Polyketide Synthase Activity

ParameterOptimal ValueReference
Acetyl-CoA Concentration200 µM[1]
Malonyl-CoA Concentration150 µM[1]
S-adenosylmethionine (SAM)200 µM[1]
pH~7.0[1]
Temperature35°C[1]

Table 2: Representative Cyclosporin A Fermentation Yields

Fungal StrainFermentation TypeKey ParametersCyclosporin A YieldReference
Tolypocladium inflatum IMET 43 899Submerged Fermentation11 days, 24-25°C, 180 rpm1100 mg/L
Tolypocladium inflatum F6055L Fermentor14 days, aeration, stirring3150 mg/L
Tolypocladium inflatum MTCC 557Solid State FermentationOptimized medium with glycerol, ammonium sulfate, L-valine, L-leucine8166 mg/kg

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the Bmt precursor are not exhaustively documented in single sources. The following sections provide a composite of methodologies based on published literature for the in vitro analysis of polyketide synthases.

Protocol 1: In Vitro Assay for Bmt Polyketide Synthase Activity

This protocol is adapted from the methods described for the characterization of the Bmt PKS.[1][2]

1. Enzyme Preparation:

  • Obtain enriched enzyme fractions from Tolypocladium inflatum through methods such as ammonium sulfate precipitation and size-exclusion chromatography. (Detailed protocol for enrichment is not available in the cited literature).

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • To the buffer, add the following components to their final optimal concentrations:
  • Acetyl-CoA: 200 µM
  • Malonyl-CoA: 150 µM
  • S-adenosylmethionine (SAM): 200 µM
  • NADPH: 1 mM (as a source of reducing equivalents)
  • It is recommended to use radiolabeled precursors (e.g., [1-14C]acetyl-CoA or [methyl-3H]SAM) for sensitive detection of products.

3. Reaction Incubation:

  • Initiate the reaction by adding the enriched enzyme fraction to the reaction mixture.
  • Incubate the reaction at 35°C for a defined period (e.g., 1-4 hours).

4. Product Extraction and Analysis:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the polyketide products into the organic phase.
  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
  • Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer. A C18 reverse-phase column is typically used with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% formic acid).

Protocol 2: Heterologous Expression and Purification of a Fungal Type I PKS (General Protocol)

As a specific protocol for the Bmt PKS is not available, this general procedure for expressing and purifying large fungal PKSs in a host like Aspergillus oryzae or Saccharomyces cerevisiae can be adapted.

1. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized gene for the Bmt polyketide synthase (SimG from Tolypocladium inflatum).
  • Clone the gene into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., the α-amylase promoter for A. oryzae).
  • Incorporate an affinity tag (e.g., a His-tag or Strep-tag) at the N- or C-terminus for purification.

2. Host Transformation and Expression:

  • Transform the expression vector into the chosen fungal host using established protocols (e.g., protoplast transformation).
  • Select positive transformants and cultivate them in an appropriate medium.
  • Induce protein expression according to the promoter system used.

3. Cell Lysis and Protein Purification:

  • Harvest the fungal mycelia and lyse the cells (e.g., by grinding in liquid nitrogen or using a bead beater) in a suitable lysis buffer containing protease inhibitors.
  • Clarify the lysate by centrifugation.
  • Purify the PKS from the soluble fraction using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
  • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

4. Protein Characterization:

  • Confirm the size and purity of the recombinant PKS by SDS-PAGE.
  • Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
  • Perform in vitro activity assays as described in Protocol 1 to confirm the functionality of the purified enzyme.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and workflows in the synthesis of the Bmt precursor.

Bmt_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Bmt Polyketide Synthase (SimG) cluster_product Product Acetyl-CoA Acetyl-CoA KS Ketosynthase Acetyl-CoA->KS Starter Unit Malonyl-CoA Malonyl-CoA AT Acyltransferase Malonyl-CoA->AT Extender Unit SAM SAM MT Methyltransferase SAM->MT Methyl Donor NADPH NADPH ER Enoylreductase NADPH->ER Reductant KR Ketoreductase NADPH->KR Reductant ACP Acyl Carrier Protein KS->ACP AT->ACP DH Dehydratase DH->ER Reduction MT->ACP Product_CoA 3(R)-hydroxy-4(R)-methyl- 6(E)-octenoyl-CoA ER->MT Methylation KR->DH Dehydration ACP->KS Chain Elongation ACP->KR Reduction ACP->Product_CoA Release

Caption: Biosynthetic pathway for 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA.

Experimental_Workflow cluster_gene Gene Expression cluster_purification Protein Purification cluster_assay In Vitro Assay & Analysis Gene_Cloning 1. Gene Cloning into Expression Vector Transformation 2. Host Transformation (e.g., A. oryzae) Gene_Cloning->Transformation Expression 3. Protein Expression Induction Transformation->Expression Cell_Lysis 4. Cell Lysis Expression->Cell_Lysis Affinity_Chrom 5. Affinity Chromatography Cell_Lysis->Affinity_Chrom SEC 6. Size-Exclusion Chromatography Affinity_Chrom->SEC Assay_Setup 7. In Vitro Reaction Setup SEC->Assay_Setup Incubation 8. Incubation at 35°C Assay_Setup->Incubation Extraction 9. Product Extraction Incubation->Extraction Analysis 10. HPLC-MS Analysis Extraction->Analysis

Caption: General experimental workflow for PKS expression and in vitro assay.

Conclusion

The polyketide pathway for the synthesis of the Bmt precursor is a testament to the intricate and elegant machinery of natural product biosynthesis. While significant progress has been made in elucidating the key steps and intermediates, a complete understanding of the enzyme kinetics and regulatory mechanisms of the Bmt polyketide synthase remains an area for further investigation. The information and protocols provided in this guide are intended to facilitate future research into this important biosynthetic pathway, with the ultimate goal of enabling the engineered production of novel cyclosporin analogs and other valuable bioactive compounds.

References

An In-depth Technical Guide to the Chemical Properties of the (E)-2-Butenyl-4-methyl-threonine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The amino acid (E)-2-Butenyl-4-methyl-threonine is a non-standard, likely synthetic, amino acid. The following guide is based on inferred properties from its constituent chemical groups and analogs among the 20 proteinogenic amino acids. All quantitative data are estimations and would require experimental verification.

Introduction: Defining the Structure

This compound is a non-proteinogenic amino acid. For the purpose of this guide, we will assume its structure based on a threonine core, which contains an alpha-amino group, an alpha-carboxyl group, and a hydroxyl group on the beta-carbon. The side chain is an (E)-2-butenyl group with a methyl substituent at the fourth carbon, giving the side chain the systematic name (E)-4-methylpent-2-en-2-yl.

The side chain, therefore, possesses several key features that dictate its chemical personality:

  • A secondary hydroxyl (-OH) group , contributing polarity and reactivity.

  • An (E)-alkene (trans double bond) , which introduces conformational rigidity and a site for specific chemical reactions.

  • A branched alkyl component , which adds hydrophobicity and steric bulk.

This unique combination suggests a side chain with a blend of polar and nonpolar characteristics, capable of participating in a diverse range of chemical interactions.

Predicted Physicochemical Properties

The chemical behavior of the this compound side chain can be predicted by dissecting the contributions of its functional groups.

The side chain exhibits amphipathic character. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. In contrast, the (E)-4-methylpent-2-enyl moiety is nonpolar and will prefer to be shielded from aqueous environments. Overall, the hydrophobicity is expected to be greater than that of threonine but less than that of purely aliphatic side chains like leucine or isoleucine. The presence of the double bond makes it slightly more polarizable than a saturated equivalent.

The ionizable groups are the alpha-carboxyl group, the alpha-amino group, and the side chain hydroxyl group.

  • α-Carboxyl Group (pKa₁): Estimated to be around 2.1 - 2.5, typical for amino acids.

  • α-Amino Group (pKa₂): Estimated to be around 9.1 - 9.8.

  • Side Chain Hydroxyl Group (pKaᵣ): The hydroxyl group is a very weak acid. Similar to threonine (pKa ~13.6), it is not expected to deprotonate under normal physiological conditions (pH ~7.4). The electron-donating nature of the alkyl chain would likely make it even less acidic than the hydroxyl group in threonine.

The side chain's reactivity is governed by its two primary functional groups: the hydroxyl and the alkene.

  • Hydroxyl Group Reactivity:

    • Phosphorylation: The hydroxyl group serves as a potential target for protein kinases, allowing for post-translational modification that can introduce a negative charge and modulate protein function.

    • Glycosylation: It can act as an attachment point for carbohydrate moieties in O-linked glycosylation.

    • Esterification and Etherification: The hydroxyl group can react with carboxylic acids or other alcohols under appropriate conditions.

    • Oxidation: The secondary alcohol can be oxidized to a ketone.

  • Alkene Group Reactivity:

    • Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. This includes reactions like halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl).

    • Reduction: The double bond can be hydrogenated to the corresponding saturated alkyl side chain using catalysts like palladium on carbon (Pd/C).

    • Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond, breaking the side chain. Milder reagents like peroxy acids can form an epoxide.

    • Radical Reactions: The allylic position (the carbon adjacent to the double bond) is susceptible to radical-mediated reactions.

Quantitative Data Summary

The following table summarizes the estimated physicochemical properties of this compound in comparison to structurally related standard amino acids.

PropertyThis compound (Estimated)L-Threonine (Experimental)L-Isoleucine (Experimental)
Formula Weight (Side Chain) 99.17 g/mol 45.06 g/mol 57.11 g/mol
pKa (α-COOH) ~2.32.092.36
pKa (α-NH₃⁺) ~9.49.109.60
pKa (Side Chain) >13.6~13.6N/A
Hydropathy Index (Kyte-Doolittle) ~1.0 to 2.5 (Moderately Hydrophobic)-0.7 (Hydrophilic)4.5 (Very Hydrophobic)

Experimental Protocols

Characterizing a novel amino acid like this compound would require a systematic experimental approach.

  • Objective: To chemically synthesize the novel amino acid.

  • Methodology (Example: Asymmetric Aldol Addition):

    • Start with a protected glycine equivalent.

    • Deprotonate to form an enolate.

    • React the enolate with (E)-4-methylpent-2-enal via an asymmetric aldol addition to set the desired stereochemistry at the α and β carbons.

    • The resulting aldol product would contain the complete carbon skeleton.

    • Deprotect the amino and carboxyl groups to yield the final amino acid.

  • Purification:

    • Use ion-exchange chromatography to separate the synthesized amino acid from reactants and byproducts based on its charge.

    • Further purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm purity via analytical HPLC and mass spectrometry.

  • Objective: To verify the covalent structure and stereochemistry.

  • Methodology:

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact molecular weight and confirm the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To identify the number and connectivity of protons. The coupling constants across the double bond will confirm the (E)-stereochemistry.

      • ¹³C NMR: To identify the number of unique carbon environments.

      • 2D NMR (COSY, HSQC): To establish the complete bonding network of the molecule.

  • Objective: To experimentally measure the pKa values of the ionizable groups.

  • Methodology (Potentiometric Titration):

    • Dissolve a precise amount of the purified amino acid in deionized water.

    • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

  • Objective: To quantify the hydrophobicity of the side chain.

  • Methodology (RP-HPLC Retention Time):

    • Analyze a mixture of standard amino acids and the novel amino acid on a C18 reverse-phase HPLC column.

    • Use a gradient of an organic solvent (e.g., acetonitrile) in water.

    • More hydrophobic amino acids will have longer retention times as they interact more strongly with the nonpolar stationary phase.

    • Compare the retention time of this compound to those of the standard amino acids to place it on a hydrophobicity scale.

Visualizations: Pathways and Workflows

signaling_pathway cluster_protein Protein Context cluster_response Downstream Effect Peptide Peptide Phosphorylated_Peptide Phosphorylated Peptide Peptide->Phosphorylated_Peptide Phosphorylation Kinase Kinase ADP ADP Kinase->ADP Kinase->Phosphorylated_Peptide ATP ATP ATP->Kinase Signal_Transduction Signal Transduction Cascade Phosphorylated_Peptide->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Hypothetical phosphorylation of a peptide containing the novel amino acid.

experimental_workflow Synthesis Synthesis Purification Purification (Ion Exchange, HPLC) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Property_Analysis Property Analysis Structure_Confirmation->Property_Analysis pKa_Titration pKa Determination (Titration) Property_Analysis->pKa_Titration Hydrophobicity_HPLC Hydrophobicity (RP-HPLC) Property_Analysis->Hydrophobicity_HPLC Reactivity_Assays Reactivity Assays Property_Analysis->Reactivity_Assays

Caption: Experimental workflow for the characterization of the novel amino acid.

logical_relationships cluster_features Structural Features cluster_properties Chemical Properties Side_Chain_Structure This compound Side Chain Hydroxyl Hydroxyl Side_Chain_Structure->Hydroxyl Alkene Alkene Side_Chain_Structure->Alkene Branched_Alkyl Branched Alkyl Side_Chain_Structure->Branched_Alkyl Polarity Polarity / H-Bonding Hydroxyl->Polarity Reactivity Reactivity (Phosphorylation, Addition) Hydroxyl->Reactivity Alkene->Reactivity Rigidity Conformational Rigidity Alkene->Rigidity Hydrophobicity Hydrophobicity / Steric Bulk Branched_Alkyl->Hydrophobicity

Caption: Relationship between structural features and chemical properties.

An In-depth Technical Guide to the Stereochemistry of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Stereochemistry

The systematic name for Bmt is (2S,3R,4R)-2-amino-3-hydroxy-4-methyl-6-octenoic acid. The stereochemistry is defined by three chiral centers and one double bond:

  • C2 (α-carbon): (S)-configuration, corresponding to the L-configuration of the amino acid.

  • C3 (β-carbon): (R)-configuration, as found in L-threonine.

  • C4: (R)-configuration, bearing a methyl group and the butenyl side chain.

  • C6-C7 Double Bond: (E)-configuration (trans).

Biosynthesis of Bmt

Bmt is not synthesized by ribosomal machinery but is instead the product of a specialized biosynthetic pathway involving a polyketide synthase (PKS) and subsequent modifying enzymes. The primary producer of Cyclosporin A, and therefore Bmt, is the fungus Tolypocladium inflatum. The biosynthesis can be broadly divided into two major phases: the formation of the C9 polyketide backbone and its subsequent conversion to the final amino acid.

Phase 1: Polyketide Backbone Synthesis

The C9 backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is assembled by a dedicated Bmt polyketide synthase.[1][2] This enzyme catalyzes a series of condensation and modification reactions using simple building blocks.

The key substrates and their roles are summarized below:

SubstrateRole in Biosynthesis
Acetyl-CoAStarter unit for the polyketide chain
Malonyl-CoAExtender unit for chain elongation
S-adenosylmethionine (SAM)Methyl group donor for the C4 position
NADPHReducing agent for keto group reduction

The enzymatic process on the Bmt polyketide synthase is highly controlled to establish the correct stereochemistry of the final product.

Phase 2: Conversion to Bmt

Recent studies have elucidated the likely enzymatic steps that convert the polyketide precursor into the final amino acid. This phase involves a cytochrome P450 monooxygenase and an aminotransferase.[3]

The proposed sequence is as follows:

  • The PKS product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released as a coenzyme A thioester.[2]

  • A cytochrome P450, identified as SimI in the biosynthetic gene cluster, is proposed to hydroxylate the precursor at the C2 position.

  • An aminotransferase, SimJ, then catalyzes the addition of an amino group at the C2 position, yielding the final (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.[3]

Quantitative Data

While specific optical rotation and enantiomeric/diastereomeric excess values for isolated Bmt are not available in the reviewed literature, quantitative data for the optimal activity of the Bmt polyketide synthase have been reported.[2]

ParameterOptimal Value
pH~7.0
Temperature35°C
Acetyl-CoA Concentration200 µM
Malonyl-CoA Concentration150 µM
S-adenosylmethionine Conc.200 µM

Experimental Protocols

The following is a summarized protocol for the in vitro enzymatic synthesis and analysis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, based on published methods.[2]

Preparation of Cell-Free Extract
  • Mycelia of Tolypocladium inflatum are harvested and washed.

  • The mycelia are suspended in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Cells are disrupted by methods such as sonication or French press.

  • The lysate is centrifuged to remove cell debris, yielding a cell-free extract.

In Vitro Assay for Bmt Polyketide Synthase Activity
  • The reaction mixture is prepared containing the cell-free extract, acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH in a buffered solution.

  • The reaction is incubated at 35°C for a defined period.

  • The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).

  • The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of the Bmt Precursor

Bmt_Biosynthesis acetyl_coa Acetyl-CoA pks Bmt Polyketide Synthase acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks sam S-adenosyl- methionine (SAM) sam->pks nadph NADPH nadph->pks precursor 3(R)-hydroxy-4(R)-methyl- 6(E)-octenoyl-CoA pks->precursor simi SimI (Cytochrome P450) precursor->simi hydroxylated_intermediate 2-hydroxy intermediate simi->hydroxylated_intermediate simj SimJ (Aminotransferase) hydroxylated_intermediate->simj bmt (4R)-4-[(E)-2-butenyl]-4-methyl- L-threonine (Bmt) simj->bmt Experimental_Workflow start Start: T. inflatum culture harvest Harvest and Wash Mycelia start->harvest lyse Cell Lysis and Centrifugation harvest->lyse extract Cell-Free Extract lyse->extract assay In Vitro Enzymatic Assay extract->assay analysis Product Extraction and Analysis (HPLC, LC-MS) assay->analysis end End: Characterization analysis->end

References

(E)-2-Butenyl-4-methyl-threonine: A Technical Guide to a Unique Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Butenyl-4-methyl-threonine, formally known as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), is a structurally complex non-proteinogenic amino acid. It is a critical constituent of the potent immunosuppressive cyclic nonapeptide, cyclosporin A, produced by the fungus Tolypocladium inflatum. The unique side chain of Bmt plays a crucial role in the pharmacological activity of cyclosporin A. This technical guide provides a comprehensive overview of the biosynthesis of Bmt via a polyketide synthase pathway, explores potential synthetic strategies, and discusses its known biological context. While the independent biological activity of isolated Bmt remains largely uncharacterized, this document aims to consolidate the existing knowledge to facilitate further research and application in drug discovery and synthetic biology.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. They represent a vast and diverse group of molecules with significant potential in drug discovery and development. The incorporation of NPAAs into peptides can enhance their stability, potency, and pharmacokinetic properties. This compound (Bmt) is a prime example of an NPAA with significant biological relevance due to its presence in the blockbuster immunosuppressant, cyclosporin A. Understanding the synthesis and biological implications of Bmt is crucial for the development of novel cyclosporin analogs and other peptide-based therapeutics.

Biosynthesis of this compound (Bmt)

The biosynthesis of Bmt is a complex enzymatic process carried out by a Type I polyketide synthase (PKS) known as Bmt polyketide synthase.[1][2] This multi-domain enzyme catalyzes the assembly of the Bmt backbone from simple precursors.

Precursors and Enzymatic Machinery

The biosynthesis of the C9 backbone of Bmt utilizes the following precursors:

  • Starter unit: Acetyl-CoA

  • Extender unit: Malonyl-CoA

  • Methyl group donor: S-adenosylmethionine (SAM)

  • Reducing agent: NADPH[1]

The core enzyme, Bmt polyketide synthase , is a modular enzyme that catalyzes the entire biosynthetic cascade.

Quantitative Data for Bmt Polyketide Synthase Activity

The optimal conditions for the in vitro activity of Bmt polyketide synthase have been determined, providing a baseline for enzymatic assays and synthetic biology applications.[2]

ParameterOptimal Value
pH~7.0
Temperature35°C
Acetyl-CoA Concentration200 µM
Malonyl-CoA Concentration150 µM
S-adenosylmethionine (SAM) Concentration200 µM
Biosynthetic Pathway

The biosynthesis of the Bmt backbone proceeds through a series of condensation, reduction, and methylation steps, all occurring while the intermediates are covalently attached to the acyl carrier protein (ACP) domain of the synthase. A key intermediate in this pathway is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[2]

Bmt_Biosynthesis Acetyl_CoA Acetyl-CoA Bmt_PKS Bmt Polyketide Synthase (PKS) Acetyl_CoA->Bmt_PKS Starter Malonyl_CoA Malonyl-CoA Malonyl_CoA->Bmt_PKS Extender Intermediate1 Enzyme-Bound Intermediate 1 Bmt_PKS->Intermediate1 Condensation & Reduction Intermediate2 Enzyme-Bound Methylated Intermediate Intermediate1->Intermediate2 SAM S-Adenosyl- methionine (SAM) SAM->Intermediate2 Methylation Intermediate3 3(R)-hydroxy-4(R)-methyl- 6(E)-octenoic acid-CoA Intermediate2->Intermediate3 Further PKS Processing NADPH NADPH NADPH->Bmt_PKS Transformation Further Enzymatic Transformations Intermediate3->Transformation Bmt (E)-2-Butenyl-4-methyl- threonine (Bmt) Transformation->Bmt

Biosynthetic pathway of this compound.

Chemical Synthesis Approaches

While the biosynthesis of Bmt is well-elucidated, its chemical synthesis is not extensively documented. However, strategies for the stereoselective synthesis of related β-hydroxy-α-amino acids can provide a framework for a plausible synthetic route.

General Strategy: Aldol Reaction

A common and effective method for the synthesis of β-hydroxy-α-amino acids involves an asymmetric aldol reaction.[3][4] This approach typically utilizes a chiral glycine enolate equivalent that reacts with an appropriate aldehyde to establish the two vicinal stereocenters.

Chemical_Synthesis_Workflow Start Chiral Glycine Enolate Equivalent Aldol_Reaction Asymmetric Aldol Reaction Start->Aldol_Reaction Aldehyde Aldehyde with Butenyl Side Chain Aldehyde->Aldol_Reaction Adduct β-hydroxy-α-amino Acid Adduct Aldol_Reaction->Adduct Deprotection Deprotection Adduct->Deprotection Bmt (E)-2-Butenyl-4-methyl- threonine (Bmt) Deprotection->Bmt

General workflow for the chemical synthesis of Bmt.
Experimental Protocol: Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction

A representative protocol for the synthesis of syn-β-hydroxy-α-amino acids involves the use of a glycine Schiff base and an aldehyde under Brønsted base catalysis.[3][4]

Materials:

  • N-(Diphenylmethylene)glycine o-nitroanilide (glycine Schiff base)

  • (E)-4-methylhex-2-enal (aldehyde precursor to the Bmt side chain)

  • Chiral Brønsted base catalyst (e.g., a cinchona alkaloid derivative)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

  • To a solution of the N-(diphenylmethylene)glycine o-nitroanilide in CH₂Cl₂ at a specified temperature (e.g., -78 °C), add the chiral Brønsted base catalyst.

  • Add the (E)-4-methylhex-2-enal to the reaction mixture.

  • Stir the reaction for a specified time until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected β-hydroxy-α-amino acid.

  • Perform subsequent deprotection steps to obtain the final this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of Bmt. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Biological Activity and Signaling Pathways

The biological activity of this compound as an isolated molecule has not been extensively studied. Its primary known function is as a structural component of cyclosporin A, where it is essential for the immunosuppressive activity of the parent molecule. The bulky, lipophilic side chain of Bmt is a key determinant of the binding of cyclosporin A to its intracellular receptor, cyclophilin.

While no specific signaling pathways are known to be directly modulated by free Bmt, other non-proteinogenic amino acids have been shown to exhibit a range of biological activities, including neurotoxicity and metabolic regulation.[5][6] For instance, β-N-methylamino-L-alanine (BMAA) is a neurotoxic non-proteinogenic amino acid that can interfere with glutamate signaling.[5] It is plausible that Bmt, if present in a free form, could interact with cellular pathways, but this remains a subject for future investigation.

Bmt_Biological_Context Bmt (E)-2-Butenyl-4-methyl- threonine (Bmt) Cyclosporin_A Cyclosporin A Bmt->Cyclosporin_A Incorporated into Cyclophilin Cyclophilin Cyclosporin_A->Cyclophilin Binds to Calcineurin Calcineurin Cyclophilin->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates Immunosuppression Immunosuppression Gene_Transcription->Immunosuppression Leads to (when inhibited)

Role of Bmt within the cyclosporin A signaling pathway.

Future Perspectives and Conclusion

This compound is a fascinating non-proteinogenic amino acid with a well-defined role in the context of cyclosporin A. The elucidation of its biosynthetic pathway opens up possibilities for the engineered production of cyclosporin analogs with potentially improved therapeutic profiles. While the chemical synthesis of Bmt remains a challenge, established methods for the synthesis of related β-hydroxy-α-amino acids provide a solid foundation for future synthetic efforts.

A significant knowledge gap exists regarding the intrinsic biological activity of isolated Bmt. Future research should focus on the development of efficient synthetic routes to obtain pure Bmt and subsequent screening for its potential pharmacological effects. Such studies could reveal novel biological activities and open new avenues for its application in drug discovery beyond its role as a building block for cyclosporin A.

References

Unveiling the Enigmatic (E)-2-Butenyl-4-methyl-threonine: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a fascinating and complex non-proteinogenic amino acid. Its primary claim to fame lies in its role as a crucial building block of cyclosporin A, a potent immunosuppressant drug widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] While the biological activity of cyclosporin A is well-documented, the intrinsic properties and natural occurrence of free Bmt are less understood. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and isolation of Bmt and its derivatives, offering valuable insights for researchers in natural product chemistry, fungal biotechnology, and drug discovery.

Natural Occurrence: A Fungal Origin

The principal and thus far only confirmed natural source of this compound is the filamentous fungus Tolypocladium inflatum, also known by its synonym Beauveria nivea.[2][3] This fungus is the producer of the cyclosporin family of cyclic peptides.[1][2]

In wild-type strains of T. inflatum, free Bmt is not typically found in significant quantities as it is efficiently incorporated into the cyclosporin A molecule by the multi-enzyme complex, cyclosporin synthetase.[3][4] However, a breakthrough in the study and production of free Bmt came from the development of a cyclosporin non-producing mutant strain of T. inflatum. By disabling the cyclosporin synthetase enzyme through mutagenesis, researchers were able to create a strain that accumulates and excretes free (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine into the culture medium.[5] This mutant strain has become the primary source for the isolation and further study of this unique amino acid.

While the exact yield of Bmt from this mutant strain is not widely reported in publicly available literature, the ability to accumulate the compound in a free form is a significant step for its production and further investigation.

Biosynthesis: A Polyketide Pathway

The biosynthesis of this compound is a multi-step process that follows a polyketide synthesis pathway, rather than the typical amino acid synthesis routes.[6][7] This complex process is catalyzed by a dedicated set of enzymes, with a key player being the Bmt polyketide synthase (PKS).[6][8]

The biosynthesis can be broadly divided into the following key stages:

  • Initiation and Elongation: The synthesis begins with the precursor molecules acetyl-CoA and malonyl-CoA.[7] The Bmt polyketide synthase catalyzes the condensation of these units to build the carbon backbone of the molecule.[7]

  • Identification of a Key Intermediate: A crucial intermediate in the pathway has been identified as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[9] This intermediate represents the fully formed backbone of Bmt before the addition of the amino and hydroxyl groups.

  • Enzymatic Machinery: A cluster of genes in T. inflatum is responsible for Bmt biosynthesis. Studies have identified several key enzymes involved, including SimG (a polyketide synthase), SimI, and SimJ.[8]

  • Final Transformation: The final steps in the pathway involve the transformation of the polyketide intermediate into the final amino acid structure of Bmt. The backbone is released from the enzyme as a coenzyme A thioester, suggesting that the subsequent transformations to create the final Bmt molecule occur on this activated intermediate.[9]

The overall biosynthetic pathway of cyclosporin A, including the formation of Bmt, is a testament to the complex secondary metabolism of fungi.

dot

Bmt_Biosynthesis AcetylCoA Acetyl-CoA Bmt_PKS Bmt Polyketide Synthase (SimG, SimI, SimJ) AcetylCoA->Bmt_PKS MalonylCoA Malonyl-CoA MalonylCoA->Bmt_PKS Intermediate 3(R)-hydroxy-4(R)-methyl- 6(E)-octenoic acid-CoA Bmt_PKS->Intermediate Polyketide Synthesis Bmt This compound (Bmt) Intermediate->Bmt Transformation Cyclosporin_Synthetase Cyclosporin Synthetase Bmt->Cyclosporin_Synthetase CyclosporinA Cyclosporin A Cyclosporin_Synthetase->CyclosporinA Peptide Synthesis

Caption: Biosynthetic pathway of this compound and its incorporation into Cyclosporin A.

Quantitative Data

As of the latest available information, specific quantitative data on the natural abundance of free this compound and its derivatives in various environments is scarce. The primary source remains the engineered mutant strain of Tolypocladium inflatum, and the yield is likely dependent on specific fermentation conditions. For drug development and research purposes, the focus has been on the production of the final product, cyclosporin A.

CompoundSource OrganismConditionReported Yield
(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonineTolypocladium inflatum (mutant strain)Cyclosporin non-producingAccumulates in culture filtrate (specific yield not consistently reported)[5]
Cyclosporin ATolypocladium inflatum (wild-type)Standard fermentationVaries depending on strain and conditions

Experimental Protocols

Isolation of this compound from T. inflatum Mutant Culture

The following is a generalized protocol based on published methodologies for the isolation of Bmt from a cyclosporin non-producing mutant of Tolypocladium inflatum.[5]

1. Fungal Cultivation:

  • Inoculate the cyclosporin non-producing mutant of T. inflatum into a suitable liquid fermentation medium.

  • Incubate the culture with shaking for a period sufficient for Bmt accumulation.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • The culture filtrate, containing the excreted Bmt, is the starting material for extraction.

  • Acidify the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

3. Chromatographic Separation:

  • Concentrate the organic extract.

  • Subject the concentrated extract to column chromatography. A variety of stationary phases can be used, such as silica gel or ion-exchange resins.

  • Elute the column with a gradient of solvents to separate Bmt from other metabolites. High-Performance Liquid Chromatography (HPLC) can be employed for final purification.[10]

4. Crystallization:

  • Collect the fractions containing pure Bmt.

  • Concentrate the purified fractions and induce crystallization, for example, from a methanol-water mixture.[5]

dot

Isolation_Workflow Start T. inflatum Mutant Culture Filtration Filtration Start->Filtration Filtrate Culture Filtrate Filtration->Filtrate Extraction Liquid-Liquid Extraction Filtrate->Extraction Extract Crude Bmt Extract Extraction->Extract Chromatography Column Chromatography / HPLC Extract->Chromatography Purified Purified Bmt Chromatography->Purified Crystallization Crystallization Purified->Crystallization Final Crystalline Bmt Crystallization->Final

Caption: Generalized workflow for the isolation of this compound.

In Vitro Assay for Bmt Polyketide Synthase Activity

This protocol is a generalized procedure based on the reported optimal conditions for the Bmt polyketide synthase.[9]

1. Enzyme Preparation:

  • Prepare a cell-free extract from T. inflatum containing the Bmt polyketide synthase.

  • Partially purify the enzyme fraction through methods like ammonium sulfate precipitation and size-exclusion chromatography.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., Tris-HCl) at an optimal pH of around 7.0.

  • Add the following substrates to the reaction mixture at their optimal concentrations:

    • Acetyl-CoA (~200 µM)

    • Malonyl-CoA (~150 µM)

    • S-adenosylmethionine (~200 µM)

    • NADPH as a reducing agent.

3. Enzyme Reaction:

  • Initiate the reaction by adding the prepared enzyme extract to the reaction mixture.

  • Incubate the reaction at an optimal temperature of 35°C for a defined period.

4. Product Analysis:

  • Stop the reaction (e.g., by adding acid).

  • Extract the product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, with an organic solvent.

  • Analyze the product by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm its identity and quantify the enzyme activity.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that free this compound possesses any intrinsic biological activity or is directly involved in any signaling pathways. Its biological significance appears to be exclusively as a precursor and structural component of the cyclosporin family of peptides. The potent immunosuppressive activity of cyclosporin A is a result of the entire cyclic peptide structure, which allows it to bind to cyclophilin and subsequently inhibit calcineurin, a key enzyme in the T-cell activation pathway. Therefore, the "activity" of Bmt is realized post-synthesis into the final natural product.

Conclusion

This compound is a non-proteinogenic amino acid of significant interest due to its central role in the biosynthesis of the immunosuppressant cyclosporin A. Its natural occurrence is limited to the fungus Tolypocladium inflatum, and its production in a free form is achievable through the use of cyclosporin non-producing mutant strains. The biosynthesis of Bmt via a polyketide pathway highlights the diverse metabolic capabilities of fungi. While free Bmt itself does not appear to have biological activity, a thorough understanding of its natural occurrence and biosynthesis is critical for the potential bioengineering of cyclosporin production and the synthesis of novel, pharmaceutically valuable cyclosporin analogs. Future research may focus on optimizing the yield of Bmt from mutant strains and further elucidating the intricate enzymatic steps of its fascinating biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) is a non-proteinogenic amino acid that constitutes a key structural component of cyclosporin A, a clinically significant immunosuppressant. The unique β-hydroxy-α-amino acid structure with its unsaturated side chain presents a considerable challenge in stereoselective synthesis. The precise control of stereochemistry at both the α- and β-carbons is crucial for its biological activity.

These application notes provide a detailed protocol for the stereoselective synthesis of (E)-2-Butenyl-4-methyl-threonine, adapted from a convergent and highly stereoselective route developed for its N-methylated analog, MeBmt. The strategy hinges on a syn-selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) of a β-ketoanilide precursor to establish the C2 and C3 stereocenters, followed by the introduction of the (E)-2-butenyl side chain via a Horner-Wadsworth-Emmons olefination.

Overall Synthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent approach. The target molecule can be disconnected at the Cα-N bond and the C4-C5 bond of the side chain. The core amino acid backbone is constructed via a Claisen condensation to form a β-ketoanilide, followed by a stereoselective reduction. The side chain is installed using an olefination reaction.

G Target This compound Intermediate1 Protected Threonine Derivative Target->Intermediate1 Final Deprotection Intermediate2 β-Hydroxy-α-aminoanilide Intermediate1->Intermediate2 Side Chain Installation (HWE) Intermediate7 Side Chain Aldehyde Intermediate1->Intermediate7 Horner-Wadsworth-Emmons Intermediate8 Phosphonate Ylide Intermediate1->Intermediate8 Horner-Wadsworth-Emmons Intermediate3 β-Ketoanilide Intermediate2->Intermediate3 ATH-DKR Intermediate4 Protected Glycine Anilide Intermediate3->Intermediate4 Claisen Condensation Intermediate5 Side Chain Acid Chloride Intermediate3->Intermediate5 Claisen Condensation Intermediate6 Side Chain Carboxylic Acid Intermediate5->Intermediate6 Activation Intermediate6->Intermediate7 Oxidation G cluster_0 Synthesis of β-Ketoanilide cluster_1 Stereoselective Reduction cluster_2 Side Chain Elaboration and Deprotection Glycine N-Boc-Glycine Anilide Condensation Claisen Condensation (LiHMDS, THF, -78°C to RT) Glycine->Condensation AcidChloride Side-chain Acid Chloride AcidChloride->Condensation Ketoanilide β-Ketoanilide Condensation->Ketoanilide ATH ATH-DKR ([RuCl₂(p-cymene)]₂, (S,S)-Ts-DPEN, HCOOH/NEt₃) Hydroxyanilide syn-β-Hydroxy-α-aminoanilide (>20:1 dr, >99:1 er) ATH->Hydroxyanilide Ketoanilide_ref->ATH Ozonolysis Ozonolysis (O₃, DMS) Aldehyde Aldehyde Ozonolysis->Aldehyde HWE Horner-Wadsworth-Emmons (NaH, (EtO)₂P(O)CH₂CO₂Et) Aldehyde->HWE ProtectedProduct Protected Product HWE->ProtectedProduct Deprotection Hydrolysis & Boc Removal (HCl, TFA) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Hydroxyanilide_ref->Ozonolysis

Protecting Group Strategies for the Synthesis of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-Butenyl-4-methyl-threonine (MeBmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporin A.[1][2] Its unique structure, featuring a β-hydroxy-α-amino acid backbone and an unsaturated side chain, presents significant challenges in its chemical synthesis. A crucial aspect of a successful synthesis is the judicious selection and implementation of protecting groups for the reactive amine and hydroxyl functionalities. This document outlines various protecting group strategies applicable to the synthesis of MeBmt, providing detailed protocols and comparative data to guide researchers in this complex endeavor.

Overview of Synthetic Challenges

The synthesis of MeBmt requires careful consideration of the following:

  • Stereocontrol: The molecule contains multiple chiral centers, necessitating highly stereoselective reactions.

  • Functional Group Compatibility: The presence of a free amino group, a hydroxyl group, a carboxylic acid, and a double bond requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule.

  • Side Chain Introduction: The (E)-2-butenyl side chain is often introduced via olefination or rearrangement reactions, which must be compatible with the chosen protecting groups.

Protecting Group Strategies

The selection of an appropriate protecting group strategy is paramount for a high-yielding and stereoselective synthesis of MeBmt. The primary functional groups requiring protection are the α-amino group and the β-hydroxyl group. The carboxylic acid may also be protected, typically as an ester, during certain synthetic stages.

Amino Group Protection

The choice of the amino-protecting group is critical as it influences the reactivity of the α-center and the overall solubility of the synthetic intermediates.

  • Carbamates:

    • tert-Butoxycarbonyl (Boc): Widely used due to its stability under a broad range of conditions and its facile removal with mild acids (e.g., trifluoroacetic acid, TFA).[3] The Boc group is a common choice in many synthetic routes.

    • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[3][4] This provides an orthogonal deprotection strategy to acid-labile groups.

    • 9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is a cornerstone of solid-phase peptide synthesis and can be advantageous in solution-phase synthesis for its mild deprotection conditions (e.g., piperidine in DMF).[3][5]

  • Amides:

    • In some synthetic approaches, particularly those involving dynamic kinetic resolution, the amino group is part of an anilide, which also serves as a directing group for stereoselective reductions.[1][6]

Hydroxyl Group Protection

The protection of the β-hydroxyl group is essential to prevent side reactions during the manipulation of other functional groups.

  • Silyl Ethers:

    • tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively removed with fluoride reagents (e.g., TBAF). Their steric bulk can also influence the stereochemical outcome of adjacent reactions.

  • Ethers:

    • Benzyl (Bn): A common protecting group for alcohols, introduced under basic conditions and removed by hydrogenolysis.[7] Its removal can be performed concurrently with a Cbz group.

    • tert-Butyl (tBu): Cleaved under strongly acidic conditions, offering orthogonality with base-labile and hydrogenolysis-labile groups.[5][7]

  • Pseudoprolines:

    • In the context of peptide synthesis, serine and threonine residues can be protected as pseudoprolines (oxazolidines).[8] This strategy involves the acid-catalyzed reaction with an aldehyde or ketone, forming a cyclic protecting group that masks both the backbone amide and the side-chain hydroxyl group.[8]

Orthogonal Protecting Group Strategies

For a multi-step synthesis of a complex molecule like MeBmt, an orthogonal protecting group strategy is highly desirable. This allows for the selective deprotection of one functional group while others remain protected.

Table 1: Orthogonal Protecting Group Combinations for MeBmt Synthesis

Amino Group (N) Hydroxyl Group (O) Carboxyl Group (C) Deprotection Conditions (N) Deprotection Conditions (O) Deprotection Conditions (C)
BocTBDMSMethyl EsterAcid (TFA)Fluoride (TBAF)Saponification (LiOH)
CbzBenzylBenzyl EsterHydrogenolysis (H₂, Pd/C)Hydrogenolysis (H₂, Pd/C)Hydrogenolysis (H₂, Pd/C)
FmoctBuAllyl EsterBase (Piperidine)Acid (TFA)Pd(0) catalysis

Experimental Protocols

The following protocols are generalized procedures for the introduction and removal of common protecting groups relevant to the synthesis of MeBmt.

Protocol 4.1: Boc Protection of the Amino Group
  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the Boc-protected amino acid.

Protocol 4.2: TBDMS Protection of the Hydroxyl Group
  • Dissolve the N-protected amino acid (1.0 eq) in dry DMF.

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4.3: Deprotection of Boc and TBDMS Groups
  • Boc Removal: Dissolve the protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure.

  • TBDMS Removal: Dissolve the protected compound in THF. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir at room temperature for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract the product.

Data Presentation

The following table summarizes representative yields for key steps in a synthetic route to MeBmt, highlighting the performance of a specific protecting group strategy. The data is adapted from a synthesis utilizing an anilide for amino group protection and proceeding through a dynamic kinetic resolution.[1]

Table 2: Representative Yields and Stereoselectivities in MeBmt Synthesis

Step Protecting Group Strategy Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (%)
Synthesis of β-keto-anilideN-anilide85--
Asymmetric Transfer HydrogenationN-anilide92>20:198
Johnson-Claisen RearrangementN-anilide, O-unprotected75--
Final Deprotection-88--

Data is illustrative and based on a specific synthetic route.[1] Yields and stereoselectivities will vary depending on the exact substrates and reaction conditions.

Visualizing Synthetic Strategies

The choice of protecting groups dictates the overall synthetic workflow. Below are diagrams illustrating different strategic approaches.

Diagram 6.1: Orthogonal Protecting Group Strategy Workflow

Orthogonal_Strategy Start Threonine Derivative N_Protect N-Protection (e.g., Boc) Start->N_Protect O_Protect O-Protection (e.g., TBDMS) N_Protect->O_Protect Side_Chain Side Chain Introduction O_Protect->Side_Chain N_Deprotect N-Deprotection Side_Chain->N_Deprotect O_Deprotect O-Deprotection N_Deprotect->O_Deprotect Final_Product This compound O_Deprotect->Final_Product

Caption: A linear synthesis employing an orthogonal protecting group strategy.

Diagram 6.2: Convergent Synthesis Approach

Convergent_Strategy cluster_backbone Backbone Synthesis cluster_sidechain Side Chain Synthesis Threonine_Core Protected Threonine Core Coupling Coupling Reaction Threonine_Core->Coupling Amino_Protection N-Protection Amino_Protection->Threonine_Core Hydroxyl_Protection O-Protection Hydroxyl_Protection->Threonine_Core Butenyl_Fragment (E)-Butenyl Fragment Butenyl_Fragment->Coupling Deprotection Final Deprotection Coupling->Deprotection Final_Product MeBmt Deprotection->Final_Product

Caption: A convergent approach separating backbone and side chain synthesis.

Conclusion

The synthesis of this compound is a challenging but achievable goal for synthetic chemists. The success of any synthetic route is heavily reliant on a well-designed protecting group strategy. By carefully considering the principles of orthogonality and the specific reaction conditions of each synthetic step, researchers can navigate the complexities of this molecule and access it in an efficient and stereoselective manner. The information and protocols provided herein serve as a foundational guide for the development of robust synthetic strategies for this important amino acid.

References

Application Notes and Protocols: Total Synthesis of Cyclosporin A Incorporating (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A (CsA), a potent immunosuppressive agent, is a cyclic undecapeptide of fungal origin. Its complex structure, featuring seven N-methylated amino acids and the unique C9 amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt), has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for the total synthesis of Cyclosporin A, with a specific focus on the incorporation of the MeBmt residue. The methodologies presented are based on modern synthetic strategies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Cyclosporin A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[2][3] This inhibition prevents the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[4][5]

The first total synthesis of Cyclosporin A was accomplished by Wenger in 1984.[6] More recent approaches, such as the one developed by Danishefsky and coworkers, have utilized innovative methodologies like isonitrile coupling reactions to address the challenges posed by the sterically hindered N-methylated peptide bonds.[3][7] These synthetic routes not only provide access to Cyclosporin A but also open avenues for the synthesis of novel analogues with potentially improved therapeutic profiles.

This document outlines a modern approach to the total synthesis of Cyclosporin A, detailing the synthesis of the key MeBmt precursor, the assembly of the linear undecapeptide, and the final macrocyclization step.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of Cyclosporin A, based on the Danishefsky approach. This convergent strategy involves the synthesis of three main fragments: the MeBmt unit, a tetrapeptide, and a hexapeptide, which are then coupled and cyclized.

Step No.DescriptionStarting MaterialsProductYield (%)
1Dipeptide Synthesis (Fragment 1) Leucine-derived thioacid, Valine isonitrileN-methylated dipeptide59% (2 steps)
2Tetrapeptide Assembly Dipeptide fragmentsTetrapeptide 3 90% (2 steps)
3Hexapeptide Assembly Dipeptide and tetrapeptide fragmentsHexapeptide 24 63%
4Fragment Coupling (MeBmt) Protected MeBmt residue 2 , Hexapeptide 24 Heptapeptide 25 75% (2 steps)
5Fragment Coupling (Final) Tetrapeptide 3 , Heptapeptide 25 Linear Undecapeptide 26 52%
6Macrocyclization Linear Undecapeptide 27 Cyclosporin A (1) 30-54%

Experimental Protocols

Synthesis of the MeBmt Precursor

The synthesis of the unique (E)-2-Butenyl-4-methyl-threonine (MeBmt) is a critical part of the overall strategy. Various synthetic routes have been developed. A convergent synthesis can be achieved through a dynamic kinetic resolution (DKR) of a β-ketoester precursor to establish the desired stereochemistry.[5]

Protocol: Synthesis of MeBmt via ATH DKR (Illustrative)

  • Crossed-Claisen Condensation: An activated form of (4R)-4-methyl-6-octenoic acid is condensed with a protected sarcosine ester to yield a β-ketoester precursor.

  • Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR): The β-ketoester is subjected to ATH using a suitable ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru) and a hydrogen source (e.g., formic acid/triethylamine). This step stereoselectively reduces the ketone and establishes the syn-relationship between the hydroxyl and amino groups.

  • Protecting Group Manipulation and Hydrolysis: Subsequent protecting group removal and hydrolysis of the ester yields the final MeBmt amino acid.

Assembly of the Linear Undecapeptide

The linear undecapeptide precursor is assembled in a convergent manner by coupling the synthesized MeBmt unit with other peptide fragments. The Danishefsky synthesis provides an elegant example using isonitrile coupling reactions to form the challenging N-methylated amide bonds.[7]

Protocol: Fragment Coupling and Elongation

  • Dipeptide Formation: A leucine-derived thioacid is reacted with valine isonitrile at ambient temperature to form an N-thioformyl amide, which is subsequently reduced to the N-methylated dipeptide.

  • Fragment Coupling: The synthesized dipeptide fragments are coupled using standard peptide coupling reagents such as HATU or DEPBT to form larger tetrapeptide and hexapeptide segments. For instance, the coupling of a dipeptide acid with a dipeptide amine using DEPBT and Hünig's base can proceed in high yield with minimal epimerization.[8]

  • Incorporation of MeBmt: The protected MeBmt residue is coupled to the hexapeptide fragment using DCC and HOBt.

  • Final Fragment Condensation: The tetrapeptide and the MeBmt-containing heptapeptide are coupled to afford the full-length linear undecapeptide.

Macrocyclization to Cyclosporin A

The final and often most challenging step is the intramolecular cyclization of the linear undecapeptide.

Protocol: Isonitrile-Mediated Macrolactamization

  • Deprotection: The N- and C-terminal protecting groups of the linear undecapeptide are removed under acidic and basic conditions, respectively, to yield the zwitterionic precursor.

  • Cyclization: The deprotected undecapeptide is dissolved in a suitable solvent (e.g., a mixture of CH2Cl2 and THF) and treated with an excess of a sacrificial isonitrile (e.g., cyclohexyl isonitrile) and HOBt. The reaction can be promoted by microwave irradiation at elevated temperatures (e.g., 70°C).[7]

  • Purification: The crude Cyclosporin A is purified by column chromatography to yield the final product.

Visualizations

Total Synthesis Workflow of Cyclosporin A

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly of Linear Precursor MeBmt Precursor MeBmt Precursor Heptapeptide Heptapeptide MeBmt Precursor->Heptapeptide Coupling Tetrapeptide Fragment Tetrapeptide Fragment Linear Undecapeptide Linear Undecapeptide Tetrapeptide Fragment->Linear Undecapeptide Coupling Hexapeptide Fragment Hexapeptide Fragment Hexapeptide Fragment->Heptapeptide Coupling Heptapeptide->Linear Undecapeptide Coupling Cyclosporin A Cyclosporin A Linear Undecapeptide->Cyclosporin A Macrocyclization Amino Acids & Reagents Amino Acids & Reagents Amino Acids & Reagents->MeBmt Precursor Amino Acids & Reagents->Tetrapeptide Fragment Amino Acids & Reagents->Hexapeptide Fragment

Caption: Convergent total synthesis workflow for Cyclosporin A.

Signaling Pathway of Cyclosporin A Immunosuppression

CyclosporinA_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin_inactive Inactive Calcineurin CsA_Cyclophilin->Calcineurin_inactive Inhibition Calcineurin_active Active Calcineurin Calcineurin_active->Calcineurin_inactive NFAT NFAT (Active) Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin_active NFAT_n NFAT NFAT->NFAT_n Translocation Transcription Transcription NFAT_n->Transcription Activation Gene IL-2 Gene Gene->Transcription IL-2 Production IL-2 Production Transcription->IL-2 Production Leads to

Caption: Mechanism of Cyclosporin A-mediated immunosuppression.

References

Application Notes and Protocols for the Incorporation of (E)-2-Butenyl-4-methyl-threonine into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid most notably recognized as a key component of the immunosuppressive cyclic peptide, Cyclosporin A. Its unique structure, characterized by a β-hydroxy group, a γ-methyl group, and an unsaturated side chain, contributes significantly to the biological activity and conformational properties of peptides in which it is incorporated. The steric hindrance presented by its bulky side chain and multiple chiral centers, however, poses significant challenges during solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive guide for the successful incorporation of Bmt into peptide sequences. The following sections detail the synthesis of the requisite Fmoc-protected Bmt building block, recommended coupling protocols, and strategies to overcome common challenges associated with sterically hindered amino acids.

Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine

Bmt This compound Fmoc_Bmt_OH Fmoc-Bmt-OH Bmt->Fmoc_Bmt_OH N-terminal Protection Fmoc_OSu Fmoc-OSu in aqueous dioxane, NaHCO3 Fmoc_OSu->Fmoc_Bmt_OH TBDMSCl TBDMS-Cl, Imidazole in DMF Fmoc_Bmt_OTBDMS_OH Fmoc-Bmt(OTBDMS)-OH TBDMSCl->Fmoc_Bmt_OTBDMS_OH Fmoc_Bmt_OH->Fmoc_Bmt_OTBDMS_OH Side-chain Hydroxyl Protection SPPS Ready for SPPS Fmoc_Bmt_OTBDMS_OH->SPPS

Figure 1: Synthetic workflow for Fmoc-Bmt(OTBDMS)-OH.

A detailed experimental protocol for this synthesis is provided in the protocols section. The key steps involve the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the protection of the β-hydroxy group to prevent side reactions during peptide synthesis. A tert-butyldimethylsilyl (TBDMS) group is recommended for hydroxyl protection due to its stability under the basic conditions of Fmoc removal and its lability during the final acidic cleavage from the resin.

Challenges in Peptide Synthesis

The incorporation of Bmt into a growing peptide chain is challenging due to:

  • Steric Hindrance: The bulky side chain of Bmt can hinder the approach of the activated amino acid to the N-terminus of the peptide-resin, leading to incomplete coupling reactions.

  • Secondary Structure Formation: The presence of β-branched and N-methylated amino acids can induce the formation of stable secondary structures in the growing peptide chain, which can mask the reactive N-terminus.

  • Aggregation: Hydrophobic sequences containing bulky residues are prone to aggregation on the solid support, further reducing coupling efficiency.

Recommended Coupling Protocols for Bmt

To overcome the challenges mentioned above, specialized coupling conditions are required. Standard coupling reagents like DCC/HOBt or DIC/HOBt are often insufficient. The use of more potent uronium/aminium-based coupling reagents is strongly recommended.

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Bmt.

Coupling ReagentClassKey Advantages for Bmt Incorporation
HATU Uronium SaltHighly reactive, promotes rapid amide bond formation, effective for N-methylated and other sterically hindered residues.[1][2]
HBTU Uronium SaltA common and effective coupling reagent, though may be slightly less efficient than HATU for the most difficult couplings.
PyBOP Phosphonium SaltStrong activating agent, useful for hindered couplings.
PyBrOP Phosphonium SaltParticularly effective for coupling to N-methylated amino acids.[2]
Experimental Workflow for Bmt Coupling

The following diagram outlines the key steps for a successful coupling cycle of Fmoc-Bmt(OTBDMS)-OH during SPPS.

cluster_SPPS_Cycle SPPS Cycle for Bmt Incorporation Start Peptide-Resin with free N-terminus Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Bmt(OTBDMS)-OH (see Protocol 2 for details) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Capping Capping (Optional but Recommended) (e.g., Acetic Anhydride/DIEA in NMP) Washing_2->Capping Washing_3 DMF Wash Capping->Washing_3 End Peptide-Resin with incorporated Bmt Washing_3->End

Figure 2: SPPS cycle for Bmt incorporation.

Quantitative Data and Comparison

While specific coupling yield data for this compound is not extensively published, we can infer its performance based on data for other sterically hindered amino acids. The following table summarizes typical coupling efficiencies for challenging amino acids, providing a benchmark for what to expect with Bmt.

Amino Acid Being CoupledCoupling to N-terminal...Coupling ReagentCoupling Time (min)Typical Yield (%)
ValineValineHBTU/HOBt/DIEA6098.5 - 99.5
IsoleucineIsoleucineHBTU/HOBt/DIEA6098.0 - 99.0
N-methyl-AlanineGlycineHATU/DIEA60> 99.0[2]
N-methyl-AlanineN-methyl-AlanineHATU/DIEA120 (double coupling)~98.0[2]
This compound (Expected) Glycine HATU/DIEA 60-120 > 98.0
This compound (Expected) Valine/Isoleucine HATU/DIEA 120 (double coupling) 95.0 - 98.0

Note: The expected yields for Bmt are estimations and will require experimental optimization. It is crucial to monitor the completeness of the coupling reaction using a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines if the preceding residue is proline or N-methylated).

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine(OTBDMS)-OH
  • N-Fmoc Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(E)-2-Butenyl-4-methyl-threonine.

  • Side-chain Hydroxyl Protection:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by flash column chromatography to obtain Fmoc-(E)-2-Butenyl-4-methyl-threonine(OTBDMS)-OH.

Protocol 2: Solid-Phase Coupling of Fmoc-Bmt(OTBDMS)-OH using HATU

This protocol is based on established methods for coupling sterically hindered and N-methylated amino acids.[2]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-Bmt(OTBDMS)-OH: In a separate vessel, dissolve Fmoc-Bmt(OTBDMS)-OH (4.0 eq relative to resin loading), HATU (3.9 eq), and HOAt (4.0 eq) in DMF. Add DIEA (8.0 eq) and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to check for the presence of free amines. If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted N-termini, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in NMP for 10 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

Final Cleavage and Deprotection

After the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. The TBDMS group on the Bmt side chain is labile to standard TFA cleavage cocktails.

Cleavage Cocktail:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The incorporation of this compound into peptides is a challenging but achievable endeavor. Success hinges on the use of a properly protected Bmt building block and optimized coupling protocols employing highly reactive coupling reagents like HATU. Careful monitoring of the coupling reactions and the optional use of capping steps will minimize the formation of deletion sequences and facilitate the purification of the final peptide. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this unique and valuable amino acid into their peptide-based research and development projects.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) and its N-methylated analog, MeBmt, are unusual, non-proteinogenic amino acids most notably found as key structural components of the immunosuppressant cyclic peptide, Cyclosporin A.[1][2][3] The unique side-chain of Bmt, featuring both a β-hydroxyl group and a bulky, unsaturated alkyl chain, contributes significantly to the conformation and biological activity of peptides that contain it. Its incorporation into novel peptide sequences is of great interest for modulating peptide structure, stability, and receptor interactions in drug discovery.

However, due to its steric hindrance and complex structure, the efficient incorporation of this compound into a growing peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. Standard coupling conditions may result in low yields and incomplete reactions. This document provides detailed protocols and best-practice guidelines adapted for the successful incorporation of this sterically hindered amino acid using Fmoc-based SPPS.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

Quantitative data for the direct SPPS coupling of Fmoc-(E)-2-Butenyl-4-methyl-threonine is not widely published. The following table provides representative data on the coupling efficiencies of various powerful reagents commonly used for sterically hindered or "difficult" amino acid couplings. These efficiencies serve as a benchmark for what can be expected when optimizing the incorporation of Bmt.

Coupling ReagentActivating AdditiveBaseTypical Coupling Efficiency (for hindered residues)Key Characteristics
HBTU HOBtDIEA85-95%A widely used, effective aminium salt reagent.[4][5]
HATU HOAtDIEA / 2,4,6-Collidine>98%Highly reactive due to the HOAt additive; excellent for hindered couplings and N-methylated residues.[4][5]
HCTU 6-Cl-HOBtDIEA>98%More reactive than HBTU due to the electron-withdrawing chloro group, leading to faster reaction rates.[4][5]
PyBOP HOBtDIEA90-98%Phosphonium salt-based reagent; byproducts are generally considered less hazardous than those from BOP.[4][6]
COMU Oxyma PureDIEA>99%Third-generation aminium reagent with reactivity comparable to HATU but avoids potentially explosive HOBt/HOAt additives.[4][5]

Note: Efficiency is sequence-dependent. DIEA = N,N-Diisopropylethylamine.

Experimental Protocols

The successful incorporation of this compound requires a robust protocol that accounts for its steric bulk. This involves the selection of an appropriate resin, the use of a high-efficiency coupling reagent, and potentially extended reaction times. The following protocols are based on the widely used Fmoc/tBu strategy.

Prerequisite: Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine
Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition (deprotection and coupling) on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(E)-2-Butenyl-4-methyl-threonine

  • Pre-loaded Resin (e.g., Rink Amide or Wang resin)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Coupling Reagent: HATU or HCTU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the Next Amino Acid:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3.95 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature. For standard amino acids, 1-2 hours is sufficient.

    • After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Optimized Coupling for Fmoc-(E)-2-Butenyl-4-methyl-threonine

Due to steric hindrance, a more rigorous coupling protocol is required for Bmt.

Procedure:

  • Deprotection: Follow the deprotection steps as described in Protocol 1. A thorough wash is critical to ensure no residual piperidine remains, which could neutralize the activated amino acid.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(E)-2-Butenyl-4-methyl-threonine (4 eq.) and HATU (3.95 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for an extended period, typically 4 to 12 hours at room temperature. For extremely difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), though this should be monitored carefully.

  • Double Coupling (Recommended):

    • After the initial coupling period, drain the reaction solution and wash the resin with DMF (3 times).

    • Repeat the full activation and coupling procedure (Step 2) with a fresh solution of activated Fmoc-(E)-2-Butenyl-4-methyl-threonine. This "double coupling" strategy helps to drive the reaction to completion.[7]

  • Washing and Capping:

    • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., Acetic Anhydride and DIEA in DMF) for 30 minutes.[7] Wash the resin again with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

This protocol releases the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Add the cleavage cocktail to the resin in a fume hood (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Visualizations

Workflow and Structural Diagrams

The following diagrams illustrate the general workflow of the SPPS process and the chemical structure of the key amino acid.

SPPS_Workflow Resin Start: Resin (Solid Support) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Chain Elongation Cleavage 3. Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Cycle->Deprotection Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Structure of Fmoc-protected this compound for SPPS.

References

Application Notes and Protocols for the Analytical Detection of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporin A.[1][2] Its unique structure contributes significantly to the biological activity of the parent compound. Accurate and sensitive detection and quantification of Bmt are crucial for various applications, including fermentation process monitoring, pharmacokinetic studies of Cyclosporin A and its analogs, and in vitro biosynthesis research.[3][4]

These application notes provide a detailed overview of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Bmt in complex biological matrices. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, and is based on established principles of bioanalytical method validation.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Bmt due to its high selectivity, sensitivity, and applicability to complex mixtures.[1] The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.

Quantitative Data Summary

While specific quantitative data for the analysis of isolated this compound is not extensively published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for a non-standard amino acid, based on similar validated methods for amino acids and other small molecules.[5][6][7]

ParameterExpected ValueDescription
Linearity (r²) > 0.99The correlation coefficient for the calibration curve.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy 85 - 115% (± 20% at LLOQ)The closeness of the determined value to the nominal concentration.
Precision (CV%) < 15% (< 20% at LLOQ)The degree of scatter between a series of measurements.
Recovery > 80%The efficiency of the extraction procedure.
Matrix Effect < 15%The alteration of analyte response due to interfering components in the sample matrix.

Experimental Protocols

Sample Preparation: Extraction of Bmt from Fermentation Broth

This protocol is designed for the extraction of free Bmt from a fungal fermentation broth, a common source for Cyclosporin A production.

Materials:

  • Fermentation broth sample

  • Trichloroacetic acid (TCA) solution, 20% (w/v) in water

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Bmt or a structurally similar amino acid)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Sample Collection: Collect 1 mL of the fermentation broth.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Protein Precipitation: Add 500 µL of 20% TCA solution to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean centrifuge tube.

  • Dilution: Dilute the supernatant 1:10 with a mixture of methanol and water (50:50, v/v).

  • Filtration: Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions for Bmt (MW: 187.24 g/mol ):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bmt (Quantifier) 188.1128.115
Bmt (Qualifier) 188.172.125
Internal Standard ---

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are hypothetical and should be optimized by infusing a standard solution of Bmt into the mass spectrometer.

Optional Derivatization Protocol

For enhanced sensitivity and chromatographic retention, especially when dealing with very low concentrations, pre-column derivatization can be employed. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common derivatization reagent for amino acids.[8]

Materials:

  • AQC derivatizing reagent kit

  • Borate buffer

  • Sample extract from the preparation protocol

Protocol:

  • Follow the manufacturer's instructions for the AQC derivatization kit.

  • Typically, an aliquot of the sample extract is mixed with borate buffer and the AQC reagent.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The derivatized sample is then injected into the LC-MS/MS system.

  • The LC gradient and MS/MS parameters will need to be re-optimized for the derivatized analyte.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of Bmt is a complex process that occurs via a polyketide pathway.[3][4] The following diagram illustrates the key steps in the formation of the C9 backbone of Bmt.

Bmt_Biosynthesis acetyl_coa Acetyl-CoA bmt_synthase Bmt Polyketide Synthase acetyl_coa->bmt_synthase malonyl_coa Malonyl-CoA malonyl_coa->bmt_synthase elongation1 First Elongation bmt_synthase->elongation1 intermediate1 Enzyme-bound C4-intermediate elongation1->intermediate1 condensation2 Second Condensation intermediate2 Enzyme-bound 3-oxo-4-hexenoic acid condensation2->intermediate2 intermediate1->condensation2 methylation Methylation intermediate2->methylation Substrate s_adenosylmethionine S-Adenosyl- methionine s_adenosylmethionine->methylation methylated_intermediate Enzyme-bound methylated intermediate methylation->methylated_intermediate reduction Reduction (NADPH) methylated_intermediate->reduction dehydration Dehydration reduction->dehydration final_reduction Final Reduction (NADPH) dehydration->final_reduction bmt_backbone 3(R)-Hydroxy-4(R)-methyl- 6(E)-octenoic acid (Bmt Backbone) final_reduction->bmt_backbone transformation Further Transformation bmt_backbone->transformation bmt This compound (Bmt) transformation->bmt

Caption: Biosynthesis of this compound.

Experimental Workflow for Bmt Analysis

The following diagram outlines the logical steps involved in the quantitative analysis of Bmt from a biological sample.

Bmt_Workflow start Start: Biological Sample (e.g., Fermentation Broth) sample_prep Sample Preparation start->sample_prep extraction 1. Add Internal Standard 2. Protein Precipitation (TCA) 3. Centrifugation 4. Supernatant Collection 5. Dilution & Filtration sample_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis separation Chromatographic Separation (Reversed-Phase C18) lcms_analysis->separation detection Mass Spectrometric Detection (ESI+, MRM Mode) separation->detection data_processing Data Processing & Quantification detection->data_processing integration Peak Integration data_processing->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification end End: Quantitative Result quantification->end

Caption: Experimental Workflow for Bmt Analysis.

References

Application Note: HPLC Purification of Synthetic (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-2-Butenyl-4-methyl-threonine is an unusual amino acid that is a component of cyclosporin A.[1][2] Its synthesis can result in a mixture of isomers and other impurities, necessitating a robust purification method to isolate the desired product with high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures.[3][4][5] This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of synthetic this compound. The non-polar nature of the butenyl group makes RP-HPLC an ideal choice for this separation.[4][5]

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[3][4][5] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[3][4][5] Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities. By using a gradient of increasing organic solvent in the mobile phase, the retained compounds can be eluted from the column and collected as purified fractions.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_purification Purification Process cluster_analysis Post-Purification Analysis raw_sample Crude Synthetic Product dissolved_sample Dissolve in Mobile Phase A raw_sample->dissolved_sample filtered_sample Filter through 0.45 µm Syringe Filter dissolved_sample->filtered_sample injection Inject Sample filtered_sample->injection hplc_system HPLC Instrument column C18 Column hplc_system->column detector UV Detector (210 nm) column->detector fraction_collection Collect Fractions detector->fraction_collection gradient Gradient Elution injection->gradient gradient->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Figure 1. Workflow for the HPLC purification of synthetic this compound.

Materials and Methods

Instrumentation

  • Preparative HPLC system with a gradient pump

  • UV-Vis detector

  • Fraction collector

  • Analytical HPLC system for purity analysis

Consumables and Reagents

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: Crude synthetic this compound

  • Solvents: HPLC grade water, acetonitrile, and trifluoroacetic acid

Protocols

1. Sample Preparation

  • Dissolve the crude synthetic product in a minimal amount of Mobile Phase A.

  • If the sample does not fully dissolve, a small percentage of Mobile Phase B can be added.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC Purification

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described in Table 1.

  • Monitor the elution profile at 210 nm, as the peptide bond absorbs at this wavelength.

  • Collect fractions corresponding to the major peak, which is expected to be the target compound.

3. Purity Analysis of Collected Fractions

  • Analyze a small aliquot of each collected fraction using an analytical HPLC system with a C18 column.

  • Use the analytical gradient conditions outlined in Table 2.

  • Pool the fractions that show a purity of ≥98%.

4. Final Product Isolation

  • Combine the pure fractions.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

Table 1: Preparative HPLC Gradient Conditions

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
095515.0
595515.0
35455515.0
4059515.0
4559515.0
5095515.0

Table 2: Analytical HPLC Gradient Conditions

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
29551.0
1745551.0
205951.0
225951.0
259551.0

Table 3: Expected Results

ParameterValue
Expected Retention Time (Analytical)~15 minutes
Purity of Pooled Fractions≥98%
Overall YieldDependent on crude purity

Discussion

This application note provides a general framework for the purification of synthetic this compound using preparative RP-HPLC. The use of a C18 column is well-suited for retaining this non-polar amino acid derivative. The gradient conditions are designed to provide good separation of the target compound from more polar and less polar impurities. It may be necessary to optimize the gradient slope and mobile phase composition to achieve the best separation for a specific crude mixture. The addition of TFA to the mobile phase helps to improve peak shape and resolution by ion-pairing with the amino and carboxylic acid groups. For chiral purity analysis, specialized chiral columns and methods would be required, which is beyond the scope of this application note.[6][7][8]

Conclusion

The described RP-HPLC method is a reliable and effective technique for the purification of synthetic this compound, yielding a final product with high purity suitable for further research and development applications.

References

Application Note: Structural Characterization of (E)-2-Butenyl-4-methyl-threonine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the structural characterization of the non-standard amino acid (E)-2-Butenyl-4-methyl-threonine using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. Expected chemical shifts and coupling constants are summarized for comprehensive structural elucidation. This guide is intended to assist researchers in the unambiguous identification and characterization of novel threonine derivatives and other modified amino acids, which are crucial in drug discovery and development.

Introduction

The incorporation of non-standard amino acids into peptides and other therapeutic molecules is a powerful strategy for enhancing their pharmacological properties, such as potency, stability, and selectivity. This compound is a modified threonine analog with potential applications in designing novel peptide-based therapeutics. Accurate and thorough structural characterization is a critical step in the development of such molecules. NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure and stereochemistry of organic molecules in solution. This note details the application of a suite of NMR experiments to confirm the structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). For this protocol, D₂O is used.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Internal Standard: An internal standard is not strictly necessary as the residual solvent peak can be used for calibration. If quantitative analysis is required, a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for multinuclear experiments.

  • ¹H NMR Spectroscopy:

    • Purpose: To identify all proton environments in the molecule.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: ~12 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-2 s

  • ¹³C NMR Spectroscopy:

    • Purpose: To identify all unique carbon environments.

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Key Parameters:

      • Pulse Program: zgpg30 or similar

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024-4096

      • Relaxation Delay (d1): 2 s

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[2][3]

    • Experiment: Gradient-selected COSY (gCOSY).

    • Key Parameters:

      • Pulse Program: cosygpqf or similar

      • Spectral Width (F1 and F2): ~12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[2][3]

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

    • Key Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 or similar

      • ¹H Spectral Width (F2): ~12 ppm

      • ¹³C Spectral Width (F1): ~180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.[2][3]

    • Experiment: Gradient-selected HMBC.

    • Key Parameters:

      • Pulse Program: hmbcgplpndqf or similar

      • ¹H Spectral Width (F2): ~12 ppm

      • ¹³C Spectral Width (F1): ~200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

      • Long-range coupling delay optimized for ~8 Hz.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are predictive and may vary slightly based on the solvent and pH.

Atom NumberAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1-COOH-~175-H2, H3
2α-CH~3.5-3.7~63H3, NHC1, C3, C4, C1'
3β-CH~4.1-4.3~68H2, H4C1, C2, C4
4γ-CH₃~1.2-1.4~22H3C2, C3
1'N-CH₂~3.2-3.4~50H2'C2, C2', C3'
2'=CH~5.5-5.7~128H1', H3', H4'C1', C3', C4'
3'=CH~5.7-5.9~130H2', H4'C1', C2', C4'
4'=C-CH₃~1.7-1.8~18H2', H3'C2', C3'
-NH~7.5-8.5-H2C2
-OH~4.5-5.5-H3C3, C4

Visualization of Experimental Workflow

The logical flow of the NMR characterization process, from sample preparation to final structure elucidation, is depicted in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve weigh->dissolve transfer Filter into NMR Tube dissolve->transfer dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq transfer->nmr_acq h1 1H NMR c13 13C NMR cosy COSY hsqc HSQC hmbc HMBC process Process Spectra (FT, Phasing, Baseline) nmr_acq->process assign Assign Signals process->assign process->assign correlate Correlate Data (COSY, HSQC, HMBC) assign->correlate assign->correlate structure Elucidate Structure correlate->structure correlate->structure

Caption: Workflow for NMR-based structural characterization.

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working on the synthesis and analysis of novel amino acid derivatives. This detailed structural information is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

Application Note: Unraveling the Structure of (E)-2-Butenyl-4-methyl-threonine Containing Peptides using 2D-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptides is a powerful strategy in drug discovery, often imparting unique conformational properties and enhanced biological activity. One such amino acid of significant interest is (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a key component of the potent immunosuppressant cyclosporin A. The complex side chain of Bmt presents a considerable challenge for structural elucidation. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of such modified peptides in solution, providing insights crucial for understanding their structure-activity relationships.

This application note provides a comprehensive guide to the 2D-NMR analysis of peptides containing (E)-2-Butenyl-4-methyl-threonine. It includes detailed experimental protocols for sample preparation and a suite of 2D-NMR experiments, along with a summary of expected chemical shift ranges for the Bmt residue to facilitate resonance assignment.

Data Presentation: 2D-NMR of Bmt-Containing Peptides

The complete assignment of proton (¹H) and carbon (¹³C) resonances is the foundational step in determining the three-dimensional structure of a peptide by NMR. For peptides incorporating the Bmt residue, a combination of through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations, along with one-bond and multiple-bond heteronuclear correlations (HSQC, HMBC), is essential.

Below is a table summarizing the typical ¹H and ¹³C chemical shift ranges for the this compound (Bmt) residue within a peptide, compiled from studies of cyclosporin A.[1][2][3] These values can serve as a valuable reference for the initial assignment of spectra for novel Bmt-containing peptides.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H7.5 - 8.5-
Cα-H4.5 - 5.555 - 65
Cβ-H3.8 - 4.870 - 80
Cγ-H1.8 - 2.835 - 45
Cγ-CH₃0.8 - 1.220 - 30
Cδ-H5.0 - 5.8125 - 135
Cε-H5.0 - 5.8125 - 135
Cζ-H₃1.5 - 2.015 - 25
C=O-170 - 175

Note: Chemical shifts are highly sensitive to the local chemical environment, including solvent, pH, temperature, and the surrounding amino acid sequence. The provided ranges are indicative and may vary.

Experimental Protocols

Detailed methodologies for the key 2D-NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide and available instrumentation.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Purity: The peptide sample should be of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: The choice of solvent is crucial. For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O is commonly used. For peptides with poor water solubility, deuterated organic solvents such as DMSO-d₆, CD₃CN, or CD₃OH may be necessary.

  • Concentration: A peptide concentration of 1-5 mM is generally recommended for 2D-NMR experiments.

  • Buffer and pH: A suitable buffer (e.g., phosphate or acetate) should be used to maintain a constant pH, typically between 4 and 6, to minimize the exchange rate of amide protons.

  • Internal Standard: An internal reference standard, such as DSS or TSP, should be added for accurate chemical shift referencing.

2D-NMR Data Acquisition

A standard suite of 2D-NMR experiments for peptide structure elucidation includes:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for identifying adjacent protons within an amino acid spin system.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid side chains. A mixing time of 60-80 ms is typically used to allow magnetization transfer throughout the spin system.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. NOESY is suitable for larger peptides, while ROESY is often preferred for small to medium-sized peptides to avoid zero-crossing issues. A range of mixing times (e.g., 100-400 ms) should be tested to build up NOE/ROE intensities.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to a carbon atom. This is invaluable for assigning carbon resonances and resolving proton signal overlap.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This experiment is critical for linking different amino acid spin systems and for assigning quaternary carbons and carbonyl groups.

Mandatory Visualizations

Logical Workflow for 2D-NMR Analysis of Bmt-Containing Peptides

G cluster_0 Sample Preparation cluster_2 Data Processing & Analysis Peptide_Synthesis Peptide Synthesis & Purification Solvent_Selection Solvent & Buffer Selection Peptide_Synthesis->Solvent_Selection NMR_Sample NMR Sample Preparation Solvent_Selection->NMR_Sample COSY 1H-1H COSY NMR_Sample->COSY TOCSY 1H-1H TOCSY NMR_Sample->TOCSY HSQC 1H-13C HSQC NMR_Sample->HSQC HMBC 1H-13C HMBC NMR_Sample->HMBC NOESY_ROESY 1H-1H NOESY/ROESY NMR_Sample->NOESY_ROESY Processing Fourier Transform & Phasing COSY->Processing TOCSY->Processing HSQC->Processing HMBC->Processing NOESY_ROESY->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE Restraint Generation Assignment->Restraints Structure_Calc 3D Structure Calculation Restraints->Structure_Calc Validation Structure Validation Structure_Calc->Validation G cluster_0 Cyclosporin_A Cyclosporin A Complex Cyclosporin A-Cyclophilin Complex Cyclosporin_A->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibition NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFATa NFAT (active) Nucleus Nucleus NFATa->Nucleus Gene_Expression IL-2 Gene Transcription Nucleus->Gene_Expression

References

Application Notes and Protocols: (E)-2-Butenyl-4-methyl-threonine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt) is a unique, non-proteinogenic amino acid that constitutes a critical component of the powerful immunosuppressive drug, Cyclosporin A (CsA).[1][2] Isolated from the fungus Tolypocladium inflatum, CsA is a cyclic undecapeptide widely used in post-allogeneic organ transplantation to prevent organ rejection.[3] The medicinal chemistry applications of Bmt are intrinsically linked to its role within the cyclosporin structure, where its side chain is essential for biological activity. Modifications to this residue have been a key strategy in the development of CsA analogs with altered immunosuppressive profiles and for probing the structure-activity relationships (SAR) of this important therapeutic agent.[4][5]

These application notes provide an overview of the role of Bmt in the medicinal chemistry of cyclosporins, detail its biosynthesis, and outline protocols for the synthesis and biological evaluation of Bmt-containing peptides.

Medicinal Chemistry Applications

The primary application of (E)-2-Butenyl-4-methyl-threonine in medicinal chemistry is as a cornerstone of the immunosuppressive activity of Cyclosporin A. The Bmt residue, located at position 1 of the cyclic peptide, plays a crucial role in the interaction of the CsA-cyclophilin complex with calcineurin, a key phosphatase in the T-cell activation pathway.[6][7] Inhibition of calcineurin by this ternary complex prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[6][8][9]

Structure-activity relationship studies have demonstrated the importance of the Bmt side chain for potent immunosuppression. Analogs of CsA with modifications at this position exhibit a wide range of biological activities, from highly potent to non-immunosuppressive.[4][5] This has allowed for the development of CsA derivatives with fine-tuned inhibition profiles, which are valuable tools for studying the physiological roles of cyclophilins and for developing novel therapeutics with reduced side effects.[4][10] For instance, certain non-immunosuppressive analogs are being investigated for their potential in treating viral infections and other inflammatory conditions without the complications of systemic immunosuppression.[10]

Quantitative Data Summary

The following table summarizes the antimitogenic activities of Cyclosporin A and several of its analogs modified at the Bmt (position 1) residue. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of Concanavalin A (Con A) stimulated thymocytes.

CompoundModification at Position 1IC50 (nM)Reference
Cyclosporin A (CsA)This compound (MeBmt)4[5]
Dihydro-CsA (DH-CSA)Saturated side chain of MeBmt10[5]
[(MeLeu(3-OH)1)]CSA3-hydroxy-N-methyl-Leucine600[5]
(MeThr1)CSAN-methyl-Threonine8,000[5]
(MeAbu1)CSAN-methyl-Aminobutyric acid15,000[5]
(MeAbu1,Sar10)CSAN-methyl-Aminobutyric acid (and Sarcosine at pos. 10)40,000[5]

Experimental Protocols

Protocol 1: Biosynthesis of (4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt)

This protocol is based on the enzymatic in vitro synthesis of the Bmt backbone.

Materials:

  • Enriched enzyme fractions from Tolypocladium niveum

  • Acetyl-CoA (200 µM)

  • Malonyl-CoA (150 µM)

  • S-adenosylmethionine (200 µM)

  • NADPH

  • Reaction buffer (pH 7.0)

  • Quenching solution (e.g., acidic methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Prepare the reaction mixture by combining the enriched enzyme fraction with the reaction buffer.

  • Initiate the reaction by adding acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH to the reaction mixture.

  • Incubate the reaction at 35°C for a predetermined time.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to detect and quantify the synthesized Bmt backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[4]

Protocol 2: Chemical Synthesis of (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt)

This is a summarized protocol for the chemical synthesis of the MeBmt residue.

Starting Material: Optically pure (2Z, 4R) 4-methyl oct-6-yn-2-en-1-ol.

Key Steps:

  • Step 1: The starting allylic alcohol is subjected to a series of reactions to introduce the necessary functional groups.

  • Step 2: This is followed by a four-step sequence to construct the final MeBmt amino acid.[11]

  • Purification: The final product is purified using chromatographic techniques such as HPLC.

  • Characterization: The structure and purity of the synthesized MeBmt are confirmed by NMR spectroscopy and mass spectrometry.

Protocol 3: Antimitogenic Activity Assay

This protocol describes a general method for determining the IC50 of CsA analogs on mitogen-stimulated thymocytes.

Materials:

  • Thymocytes isolated from mice (e.g., BALB/c)

  • RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

  • Concanavalin A (Con A)

  • Cyclosporin A and its analogs dissolved in a suitable solvent (e.g., DMSO)

  • [3H]-Thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of thymocytes in culture medium.

  • Plate the cells in a 96-well plate at a density of approximately 5 x 10^5 cells/well.

  • Add serial dilutions of CsA or its analogs to the wells.

  • Stimulate the cells with an optimal concentration of Con A.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Pulse the cells with [3H]-Thymidine (e.g., 1 µCi/well) for the last 6-8 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each concentration of the compound compared to the control (Con A stimulation without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Cyclosporin A Immunosuppression

cyclosporin_pathway TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Cyp CsA-Cyclophilin Complex Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin inhibits experimental_workflow start Start synthesis Synthesis of Bmt Analog start->synthesis incorporation Incorporation into Cyclosporin Backbone synthesis->incorporation purification Purification of CsA Analog (HPLC) incorporation->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (Antimitogenic Assay) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar end End sar->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (E)-2-Butenyl-4-methyl-threonine synthesis, a key component of Cyclosporin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound (MeBmt)?

A1: The most prevalent and effective strategies for the synthesis of MeBmt, a complex β-hydroxy-α-amino acid, include:

  • Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For MeBmt synthesis, this often involves the asymmetric transfer hydrogenation (ATH) of a β-ketoester or β-ketoanilide precursor.[1][2]

  • Chiral Auxiliary-Mediated Aldol Reactions: This approach utilizes a chiral auxiliary to control the stereochemistry of an aldol reaction between a glycine enolate and an appropriate aldehyde. The Evans asymmetric aldol reaction is a classic example that has been successfully applied to the synthesis of MeBmt.

  • Synthesis from Chiral Precursors: Other routes involve starting with a known chiral molecule, such as L-threonine, and performing a series of stereocontrolled reactions to build the target molecule.

Q2: How can I improve the diastereoselectivity of the synthesis?

A2: Achieving the desired syn-stereochemistry between the C2 amino and C3 hydroxyl groups is a critical challenge. Strategies to improve diastereoselectivity include:

  • Catalyst Selection in DKR: The choice of catalyst and ligand in asymmetric transfer hydrogenation is crucial. For instance, in the ATH-DKR of β-keto anilide precursors, ruthenium-based catalysts with specific chiral ligands have been shown to favor the desired syn-diastereomer.[1]

  • Choice of Chiral Auxiliary and Lewis Acid: In aldol reactions, the chiral auxiliary on the glycine nucleophile and the Lewis acid used to promote the reaction play a significant role in determining the facial selectivity of the aldehyde and the geometry of the enolate, thereby controlling the diastereomeric outcome.

  • Substrate Control: The steric bulk of protecting groups on the reactants can influence the approach of the reagents and favor the formation of one diastereomer over the other.

Q3: What protecting groups are suitable for the synthesis of MeBmt?

A3: The selection of appropriate protecting groups for the amine and hydroxyl functionalities is critical to prevent unwanted side reactions. Common protecting groups include:

  • Amino Group Protection:

    • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its removal under moderately acidic conditions.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed by a mild base, offering orthogonal protection possibilities.

    • Z (Benzyloxycarbonyl): Stable to a range of conditions and typically removed by catalytic hydrogenation.

  • Hydroxyl Group Protection:

    • tBu (tert-Butyl): A robust protecting group for hydroxyls, generally removed with strong acid.

    • Silyl ethers (e.g., TBS, TIPS): Offer a range of stabilities depending on the specific silyl group and can be removed with fluoride reagents.

The choice of protecting groups should be guided by the overall synthetic strategy to ensure orthogonality, allowing for the selective removal of one group in the presence of others.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Asymmetric Transfer Hydrogenation (ATH) - Dynamic Kinetic Resolution (DKR) Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting β-keto anilide.1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor quality of hydrogen donor (e.g., formic acid/triethylamine mixture). 4. Presence of catalyst poisons.1. Ensure the catalyst is properly activated and handled under inert conditions. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%). 3. Use freshly prepared and pure hydrogen donor. 4. Purify all reagents and solvents to remove any potential catalyst poisons like sulfur compounds or water.
Formation of significant side products.1. Undesired reduction of other functional groups. 2. Degradation of the starting material or product under the reaction conditions.1. Screen different catalysts and ligands that may offer higher chemoselectivity. 2. Optimize the reaction temperature and time; prolonged reaction times or high temperatures can lead to degradation.
Difficulty in isolating the desired product.1. Emulsion formation during aqueous workup. 2. Co-elution with byproducts during chromatography.1. Use brine to break up emulsions during extraction. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Issue 2: Poor syn:anti Diastereoselectivity in Aldol Reactions
Symptom Possible Cause Suggested Solution
A nearly 1:1 mixture of syn and anti diastereomers is obtained.1. Incorrect choice of Lewis acid or base for enolization. 2. Non-optimal reaction temperature. 3. Steric hindrance from bulky protecting groups not effectively directing the reaction.1. For chelation-controlled aldol reactions aiming for syn products, use Lewis acids like MgBr₂ or TiCl₄. For non-chelation controlled reactions, the choice of base and solvent for enolate formation is critical. 2. Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity. 3. Re-evaluate the protecting group strategy. A less bulky protecting group on the aldehyde or a different chiral auxiliary might be necessary.
The major product is the undesired anti-diastereomer.1. The reaction is following a non-chelation controlled pathway when a chelation-controlled one was intended. 2. The geometry of the enolate (E vs. Z) is not the one expected.1. Ensure the substrate has a chelating group (e.g., an α-alkoxy group) for effective coordination with the Lewis acid. 2. The base and solvent system for enolate formation dictates the E/Z geometry. For example, lithium-based bases in THF tend to favor the Z-enolate, which often leads to the syn-aldol product.

Data Presentation

Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH) for a Model β-Keto Anilide

EntryCatalyst (mol%)LigandH-DonorTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Ru(p-cymene)Cl₂ (2.5)(R,R)-TsDPENHCOOH:NEt₃ (5:2)28248595:5
2Ru(p-cymene)Cl₂ (1.0)(R,R)-TsDPENHCOOH:NEt₃ (5:2)28488294:6
3Ru(p-cymene)Cl₂ (2.5)(S,S)-TsDPENHCOOH:NEt₃ (5:2)2824836:94
4Ru(p-cymene)Cl₂ (2.5)(R,R)-TsDPENiPrOH60246588:12

Data is illustrative and based on typical results reported in the literature for similar substrates.

Experimental Protocols

Protocol 1: Synthesis of a β-Keto Anilide Precursor

This protocol describes the synthesis of a key intermediate for the ATH-DKR approach.

  • Preparation of the Weinreb Amide: To a solution of (R)-2-methyl-4-hexenoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the Weinreb amide.

  • Grignard Addition: Dissolve N-methylaniline (2.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.

  • Add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of the Weinreb amide (1.0 eq) in anhydrous THF dropwise to the lithium amide solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the β-keto anilide.

Protocol 2: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution

This protocol outlines the stereoselective reduction of the β-keto anilide.

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the β-keto anilide (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (0.1 M).

  • Add the [RuCl₂(p-cymene)]₂ catalyst (0.01 eq) and the (R,R)-TsDPEN ligand (0.02 eq).

  • Stir the reaction mixture at 28 °C for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired syn-β-hydroxy anilide.

Visualizations

Synthesis_Pathway_DKR cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction Carboxylic_Acid (R)-2-methyl-4-hexenoic acid Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide 1. HN(OMe)Me·HCl, Et3N, EDC 2. DCM Keto_Anilide β-Keto Anilide Weinreb_Amide->Keto_Anilide 1. N-methylaniline, n-BuLi 2. THF, -78 °C to rt Hydroxy_Anilide syn-β-Hydroxy Anilide Keto_Anilide->Hydroxy_Anilide ATH-DKR [Ru]-catalyst, (R,R)-TsDPEN HCOOH:NEt3 MeBmt This compound (MeBmt) Hydroxy_Anilide->MeBmt Hydrolysis

Caption: Synthetic pathway to MeBmt via ATH-DKR.

Troubleshooting_Low_Yield Start Low Yield in ATH-DKR Step Check_Conversion Is the starting material fully consumed? Start->Check_Conversion Check_Side_Products Are significant side products observed? Check_Conversion->Check_Side_Products Yes Inactive_Catalyst Possible Cause: - Inactive Catalyst - Insufficient Loading - Impure H-Donor Check_Conversion->Inactive_Catalyst No Check_Isolation Is product loss occurring during workup/purification? Check_Side_Products->Check_Isolation No Side_Reactions Possible Cause: - Over-reduction - Degradation Check_Side_Products->Side_Reactions Yes Isolation_Issues Possible Cause: - Emulsions - Poor chromatographic separation Check_Isolation->Isolation_Issues Yes Solution_Catalyst Solution: - Use fresh catalyst/ligand - Increase catalyst loading - Use pure H-donor Inactive_Catalyst->Solution_Catalyst Solution_Side_Reactions Solution: - Screen other catalysts - Optimize temp/time Side_Reactions->Solution_Side_Reactions Solution_Isolation Solution: - Use brine in workup - Optimize chromatography Isolation_Issues->Solution_Isolation

Caption: Troubleshooting workflow for low yield in ATH-DKR.

References

Technical Support Center: Synthesis of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-2-Butenyl-4-methyl-threonine, a key component of cyclosporin A.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: The primary synthetic approaches focus on establishing the correct stereochemistry at the α-carbon and β-carbon. Key strategies include:

  • Asymmetric Aldol Reactions: This approach involves the reaction of a glycine enolate equivalent with an appropriate aldehyde to form the β-hydroxy-α-amino acid backbone.[1]

  • Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture of a β-ketoester precursor, simultaneously setting the chirality at both the C2 and C3 positions through asymmetric transfer hydrogenation.[2][3][4]

  • Stereoselective Coupling: These methods involve the coupling of a threonine derivative with an (E)-2-butenyl-containing synthon. Protecting groups are crucial to prevent unwanted side reactions during the coupling process.[5]

Q2: Why is the stereochemistry of this compound so critical?

A2: The biological activity of cyclosporin A is highly dependent on the precise three-dimensional structure of its constituent amino acids. The specific stereoisomer, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, is the naturally occurring and biologically active form.[6][7] Incorrect stereochemistry at any chiral center can lead to a significant loss of immunosuppressive activity.

Q3: What are common protecting groups used in the synthesis of threonine derivatives?

A3: To prevent side reactions at the amino and hydroxyl groups of threonine during synthesis, protecting groups are essential. Commonly used protecting groups include:

  • Amino Group: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

  • Hydroxyl Group: TBDMS (tert-butyldimethylsilyl) and Benzyl ethers.

The choice of protecting group strategy is critical and depends on the specific reaction conditions of the synthetic route.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (Formation of undesired stereoisomers) - Inefficient chiral catalyst or auxiliary in asymmetric reactions.- Non-optimal reaction temperature or solvent.- Epimerization of stereocenters under harsh reaction conditions (e.g., strong base or acid).- Screen different chiral catalysts or auxiliaries.- Optimize reaction temperature, solvent, and reaction time.- Employ milder reaction conditions. For aldol reactions, consider using a Lewis acid to enhance stereocontrol.
Low Overall Yield - Incomplete reaction at one or more steps.- Degradation of starting materials or intermediates.- Difficult purification leading to product loss.- Monitor reaction progress carefully using techniques like TLC or LC-MS to ensure completion.- Ensure all reagents and solvents are pure and dry.- Optimize purification methods (e.g., column chromatography conditions, recrystallization solvents).
Formation of Elimination Byproducts (Dehydration) - The β-hydroxy group can be prone to elimination, especially under acidic or basic conditions at elevated temperatures.- Use milder reaction conditions and avoid excessive heat.- Protect the hydroxyl group with a suitable protecting group that is stable to the reaction conditions.
N-Alkylation or O-Alkylation Side Reactions - Unprotected amino or hydroxyl groups reacting with electrophilic reagents.- Ensure complete protection of the amino and hydroxyl groups before proceeding with reactions involving electrophiles.- Use a stoichiometric amount of the alkylating agent.
Poor Reactivity in Dynamic Kinetic Resolution - Unfavorable keto:enol ratio of the β-ketoester precursor.- Intramolecular hydrogen bonding inhibiting the reaction.- Switch from a β-ketoester to a β-keto-anilide to improve the keto:enol ratio and restore reactivity.[3][4]

Key Experimental Protocols

General Protocol for Asymmetric Aldol Addition

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

  • Preparation of the Glycine Enolate: A protected glycine derivative (e.g., a Schiff base or an N-acylated species) is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C) to generate the corresponding enolate.

  • Aldol Addition: The aldehyde precursor, (R)-2-methyl-4-hexenal, is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion, as monitored by TLC.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Deprotection: The crude product is purified by column chromatography. Subsequent deprotection steps are carried out to remove the protecting groups and yield the final amino acid.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed check_catalyst Review Chiral Catalyst/Auxiliary start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_epimerization Investigate Potential Epimerization start->check_epimerization catalyst_inefficient Catalyst Inefficient? check_catalyst->catalyst_inefficient temp_solvent Temperature/Solvent Optimal? optimize_conditions->temp_solvent harsh_conditions Harsh Conditions Used? check_epimerization->harsh_conditions catalyst_inefficient->optimize_conditions No screen_catalysts Screen Alternative Catalysts/Auxiliaries catalyst_inefficient->screen_catalysts Yes end Desired Diastereoselectivity Achieved screen_catalysts->end Improved Selectivity temp_solvent->check_epimerization Yes adjust_temp_solvent Adjust Temperature and/or Solvent temp_solvent->adjust_temp_solvent No adjust_temp_solvent->end Improved Selectivity milder_conditions Employ Milder Reagents/Conditions harsh_conditions->milder_conditions Yes milder_conditions->end Improved Selectivity G Aldol Addition: Main vs. Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions enolate Protected Glycine Enolate aldol_adduct Desired Aldol Adduct (syn/anti diastereomers) enolate->aldol_adduct + Aldehyde aldehyde (R)-2-methyl-4-hexenal self_condensation Aldehyde Self-Condensation aldehyde->self_condensation Excess Base final_product This compound aldol_adduct->final_product Deprotection elimination Dehydration Product (α,β-unsaturated amino acid) aldol_adduct->elimination Harsh Conditions epimerization Epimerized Aldol Adduct aldol_adduct->epimerization Base/Acid

References

Optimization of coupling conditions for (E)-2-Butenyl-4-methyl-threonine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, (E)-2-Butenyl-4-methyl-threonine, during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Problem: Low Coupling Efficiency or Incomplete Reaction

Possible Causes:

  • Steric Hindrance: The bulky nature of the this compound side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Suboptimal Coupling Reagent: Not all coupling reagents are effective for sterically hindered amino acids.

  • Inadequate Reaction Time: The coupling reaction may require more time to reach completion compared to standard amino acids.

  • Aggregation of the Peptide Chain: Intermolecular hydrogen bonding of the growing peptide chains on the resin can prevent efficient coupling.[1]

Solutions:

SolutionDetailed Steps & Considerations
Optimize Coupling Reagent Utilize more potent coupling reagents known to be effective for hindered amino acids. Common choices include HATU, HCTU, HDMC, and COMU.[2] Carbodiimide-based reagents like DIC may be less effective on their own but can be improved with additives.
Increase Reagent Equivalents Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction to completion.
Extend Coupling Time Prolong the reaction time (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.
Double Coupling After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[3]
Microwave-Assisted SPPS Employing microwave energy can significantly enhance the efficiency of coupling for bulky amino acids by increasing reaction kinetics.[4][5]
Incorporate Disrupting Agents For long or aggregation-prone sequences, consider incorporating pseudoproline dipeptides or using N-(2-hydroxy-4-methoxybenzyl) (Hmb) derivatives to disrupt secondary structures.[6]
Capping Unreacted Amines After the coupling step, "cap" any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides.[3]
Problem: Racemization

Possible Cause:

  • Over-activation of the Amino Acid: Strong activating agents or prolonged activation times, especially in the presence of a base, can lead to the loss of stereochemical integrity.

Solutions:

SolutionDetailed Steps & Considerations
Use Racemization Suppressing Additives Incorporate additives like Oxyma Pure or 6-Cl-HOBt with the coupling reagent to minimize racemization.[7]
Control Base Equivalents Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, and use the minimum necessary equivalents.[2]
Pre-activation Time Optimize the pre-activation time to be just long enough for efficient activation without promoting racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for this compound?

A1: Due to the significant steric hindrance, high-performance uronium/aminium-based coupling reagents are recommended. These include HATU, HCTU, and COMU, often in combination with an additive like Oxyma Pure to enhance efficiency and suppress racemization.[2] While carbodiimides like DIC are common in SPPS, they may show lower efficacy for such a bulky residue unless paired with an additive like HOBt or Oxyma Pure.[8]

Q2: What are typical starting conditions for a coupling reaction with this amino acid?

A2: A good starting point would be to use 3-5 equivalents of Fmoc-(E)-2-Butenyl-4-methyl-threonine-OH, 3-5 equivalents of a potent coupling reagent like HATU, and 6-10 equivalents of a mild base like DIPEA or NMM in DMF. The reaction can be run for 2 hours at room temperature, and the progress monitored.

Q3: How can I monitor the coupling efficiency?

A3: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Q4: Is microwave-assisted SPPS beneficial for this amino acid?

A4: Yes, microwave-assisted SPPS is highly recommended for sterically hindered amino acids.[4] The application of microwave energy can significantly accelerate the coupling reaction and improve the overall purity of the final peptide.[5]

Q5: What potential side reactions should I be aware of?

A5: Besides incomplete coupling and racemization, be mindful of diketopiperazine formation if the subsequent amino acid is to be coupled to this compound at the dipeptide stage.[9] This is a cyclization reaction that results in chain termination. Using coupling conditions that promote rapid amide bond formation can help to minimize this side reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdditiveAdvantagesDisadvantages
HATU Uronium/AminiumHOAtHigh reactivity, fast kinetics, effective for hindered residues.[2]Higher cost, potential for guanidinylation side reaction.[2]
HCTU Uronium/Aminium6-Cl-HOBtMore reactive than HBTU, good for difficult couplings.[2]Higher cost.
COMU Uronium/AminiumOxyma PureHigh reactivity, safer (non-explosive) byproducts, good solubility.[2]Relatively newer, may be more expensive.
DIC/Oxyma CarbodiimideOxyma PureCost-effective, low racemization with Oxyma.Slower reaction rates compared to uronium reagents for hindered residues.
PyBOP PhosphoniumHOBtHigh reactivity, good for sterically demanding couplings.Byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(E)-2-Butenyl-4-methyl-threonine-OH, 3-5 equivalents of the chosen coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the coupling or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

  • (Optional) Capping: If the coupling is incomplete after an extended time or double coupling, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes to block any unreacted amines.

  • Proceed to the next deprotection and coupling cycle.

Visualizations

experimental_workflow start Start: Resin with free N-terminus deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-(E)-2-Butenyl-4-methyl-threonine - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF) kaiser_test->wash2 Negative double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotection end End next_cycle->end double_coupling->kaiser_test troubleshooting_logic start Problem: Low Coupling Efficiency check_reagent Is the coupling reagent potent enough? (e.g., HATU, HCTU) start->check_reagent check_time Is the coupling time sufficient? check_reagent->check_time Yes sol_reagent Solution: Switch to a more potent reagent (e.g., HATU, COMU) check_reagent->sol_reagent No check_equivalents Are reagent equivalents high enough? check_time->check_equivalents Yes sol_time Solution: - Extend coupling time - Perform double coupling check_time->sol_time No check_aggregation Is peptide aggregation suspected? check_equivalents->check_aggregation Yes sol_equivalents Solution: Increase equivalents of amino acid and coupling reagent (3-5x) check_equivalents->sol_equivalents No sol_aggregation Solution: - Use microwave SPPS - Add disrupting agents check_aggregation->sol_aggregation Yes success Coupling Successful check_aggregation->success No sol_reagent->success sol_time->success sol_equivalents->success sol_aggregation->success

References

Troubleshooting low incorporation efficiency of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E)-2-Butenyl-4-methyl-threonine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the incorporation of this unnatural amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: I am observing very low incorporation efficiency of this compound into my peptide sequence. What are the likely causes?

A1: Low incorporation efficiency is the most common challenge with sterically hindered amino acids like this compound. The primary causes are typically:

  • Steric Hindrance: The bulky side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The hydrophobicity of the side chain can contribute to the aggregation of the peptide on the solid support, making reactive sites inaccessible.[1][2]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the high activation energy required for coupling this hindered amino acid.

  • Inappropriate Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact coupling efficiency.

Q2: What are the recommended initial steps to improve the coupling yield?

A2: To improve the coupling yield, we recommend the following initial steps:

  • Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.

  • Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents. See the table below for recommendations.

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent (e.g., DIC/HOBt), consider switching to a uronium/phosphonium salt-based reagent like HATU, HBTU, or PyBOP.[3][4]

Q3: My peptide purity is low after cleavage, and I see multiple peaks close to my target peptide on the HPLC chromatogram. What could be the issue?

A3: The presence of multiple, closely eluting peaks on an HPLC chromatogram often indicates the presence of deletion sequences (where the this compound was not incorporated) or side-reaction products.[5] Given the threonine-like structure of this amino acid, potential side reactions include:

  • Racemization: The chiral center of the amino acid can epimerize under basic conditions, leading to diastereomeric impurities.[1]

  • Dehydration: The β-hydroxyl group can be eliminated, leading to the formation of a double bond in the peptide backbone.

To diagnose the issue, we recommend collecting the impurity peaks and analyzing them by mass spectrometry (MS) to identify their molecular weights.

Q4: Can I use microwave-assisted peptide synthesis with this compound?

A4: Yes, microwave-assisted peptide synthesis can be highly effective for incorporating sterically hindered amino acids.[6] The elevated temperature can help to break up peptide aggregates and provide the necessary energy to overcome the activation barrier for coupling. However, it is crucial to carefully monitor the temperature to avoid side reactions.

Troubleshooting Guides

Guide 1: Optimizing Coupling Conditions

This guide provides a systematic approach to optimizing the coupling conditions for this compound.

Troubleshooting Workflow

Troubleshooting Workflow for Low Incorporation Efficiency start Low Incorporation Efficiency Observed step1 Perform Double Coupling with Current Reagents start->step1 decision1 Efficiency Improved? step1->decision1 step2 Increase Molar Excess of Amino Acid and Coupling Reagents (See Table 1) decision1->step2 No end_success Incorporation Successful decision1->end_success Yes decision2 Sufficient Improvement? step2->decision2 step3 Switch to a High-Potency Coupling Reagent (e.g., HATU, HBTU) decision2->step3 No decision2->end_success Yes decision3 Coupling Successful? step3->decision3 step4 Consider Microwave-Assisted Synthesis decision3->step4 No step5 Incorporate Pseudoproline Dipeptides to Disrupt Aggregation decision3->step5 Still No decision3->end_success Yes step4->decision3 end_fail Contact Technical Support for Further Assistance step5->end_fail Analytical Workflow for Peptide Purity start Crude Peptide Obtained After Cleavage step1 Analyze by RP-HPLC start->step1 decision1 Single Major Peak? step1->decision1 step2 Analyze Major Peak by LC-MS to Confirm Mass decision1->step2 Yes step3 Multiple Peaks Observed decision1->step3 No decision2 Mass Matches Expected Product? step2->decision2 step4 Isolate Impurity Peaks by Preparative HPLC step3->step4 step5 Analyze Impurities by MS/MS for Fragmentation Pattern step4->step5 end_impure Identify Impurities and Troubleshoot Synthesis step5->end_impure end_pure Peptide is Pure decision2->end_pure Yes decision2->end_impure No Problem_Solution_Relationship problem Problem Low Coupling Efficiency Peptide Aggregation Side Reactions (Racemization/Dehydration) solution Solution Double Coupling Increased Reagent Excess High-Potency Coupling Reagents Microwave Synthesis Pseudoproline Dipeptides Optimized Cleavage Cocktail problem:c->solution:a problem:c->solution:b problem:c->solution:c problem:c->solution:d problem:s->solution:e problem:s->solution:f

References

Technical Support Center: Purification of (E)-2-Butenyl-4-methyl-threonine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-2-Butenyl-4-methyl-threonine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diastereomers of this compound?

This compound, a complex amino acid analogue found in Cyclosporin A, possesses multiple chiral centers.[1] This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using various laboratory techniques.[2] However, these differences can be subtle, making high-purity separation a significant challenge.

Q2: Which purification strategies are most effective for separating diastereomers of amino acid analogues like this one?

There are three primary strategies for resolving diastereomers of complex amino acids:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool, particularly with chiral stationary phases (CSPs) or through derivatization to enhance separation on achiral phases.[3][4][5]

  • Diastereomeric Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[2][][7]

  • Enzymatic Resolution: Specific enzymes, such as lipases, proteases, or aldolases, can selectively act on one diastereomer, allowing for the separation of the modified and unmodified forms.[8][9][10]

Q3: How does chiral chromatography work for this type of separation?

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer. This differential interaction leads to different retention times, allowing for their separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) and polysaccharide-based phases are often effective.[4][5][11] The separation can be influenced by mobile phase composition, pH, temperature, and flow rate.[4]

Q4: Can I use standard Reversed-Phase HPLC instead of chiral chromatography?

Yes, conventional Reversed-Phase HPLC (RP-HPLC) on achiral columns (like C8 or C18) can sometimes resolve diastereomers.[3] The separation relies on subtle differences in the three-dimensional structure of the diastereomers, which affect their interaction with the stationary phase. This approach may require extensive method development, including screening different mobile phases and temperatures, and is often less effective than dedicated chiral chromatography.[3]

Q5: What is diastereomeric salt crystallization and when should it be used?

This technique involves reacting the amino acid diastereomeric mixture with an optically pure chiral acid or base (a resolving agent) to form a pair of diastereomeric salts.[] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[][7] This method is particularly well-suited for large-scale industrial production due to its cost-effectiveness and scalability.[][7]

Q6: Are there enzymatic methods suitable for resolving threonine analogues?

Yes, enzymatic resolution is a highly specific method. Enzymes like threonine aldolases can catalyze reactions involving threonine and its analogues.[8][10] For example, an enzyme might selectively hydrolyze an ester derivative of only one diastereomer, allowing the resulting acid and the unreacted ester to be easily separated.[9][12] This approach offers high selectivity under mild reaction conditions.

Troubleshooting Guides

Chromatographic Methods (HPLC)
Problem Possible Cause(s) Recommended Solution(s)
Poor or No Resolution of Diastereomers 1. Inappropriate column selection (stationary phase).2. Mobile phase composition is not optimal.3. Temperature is not optimal.4. Flow rate is too high.1. Screen different chiral stationary phases (e.g., CHIROBIOTIC T, CYCLOBOND I).[5]2. Modify the mobile phase: adjust organic modifier concentration, change pH, or add a chiral selector to the mobile phase.[4]3. Optimize column temperature; separation processes can be enthalpy or entropy-controlled.[4]4. Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing or Broadening 1. Column overload.2. Secondary interactions with the silica support.3. Column degradation.1. Reduce the sample concentration or injection volume.2. Add a competitor to the mobile phase (e.g., a small amount of acid like TFA or a base like TEA).[11]3. Flush the column or replace it if it has reached the end of its lifespan.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration is insufficient.1. Ensure precise and consistent preparation of the mobile phase.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated with the mobile phase before each injection.
Crystallization Methods
Problem Possible Cause(s) Recommended Solution(s)
Co-crystallization of Diastereomers 1. Solubility of the diastereomeric salts is too similar in the chosen solvent.2. Supersaturation is too high, leading to spontaneous nucleation of both diastereomers.1. Screen a wider range of solvents or solvent mixtures to maximize the solubility difference.2. Carefully control the rate of cooling or solvent evaporation to maintain a lower level of supersaturation.3. Use seed crystals of the desired diastereomer to induce preferential crystallization.[]
Low Yield of Pure Diastereomer 1. The desired diastereomer has significant solubility in the mother liquor.2. Incomplete crystallization.1. Optimize the crystallization temperature to minimize solubility.2. Increase the crystallization time or concentrate the mother liquor for a second crop of crystals.
Difficulty Finding a Suitable Resolving Agent 1. The chosen chiral acid/base does not form well-defined crystalline salts with the target compound.1. Screen a variety of commercially available resolving agents with different structural properties (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[13]

Experimental Protocols

Protocol 1: Chiral HPLC for Diastereomer Purity Analysis

This protocol provides a general framework for developing a chiral HPLC method.

  • Column Selection: Begin with a macrocyclic glycopeptide-based chiral stationary phase, such as a CHIROBIOTIC T or a norvancomycin-bonded CSP, which are effective for amino acid derivatives.[4][5]

  • Sample Preparation: Dissolve the diastereomeric mixture of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Mobile Phase Screening:

    • Polar Ionic Mode (PIM): Start with a mobile phase of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v).

    • Reversed-Phase Mode (RP): Use a buffered aqueous mobile phase with an organic modifier (e.g., Acetonitrile or Methanol). Investigate the effect of pH on retention and selectivity, as ionic interactions can be critical.[4]

  • Method Optimization:

    • Temperature: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). Van't Hoff plots can determine if the separation is enthalpically or entropically driven.[4]

    • Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).

  • Detection: Use UV detection at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for enhanced sensitivity and confirmation of identity.

Protocol 2: Diastereomeric Salt Crystallization

This protocol outlines the steps for separating diastereomers via fractional crystallization.

  • Selection of Resolving Agent: Choose an optically pure resolving agent. For an amino acid, a chiral acid like (R)-(-)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid is a common choice.

  • Salt Formation: Dissolve one equivalent of the diastereomeric mixture of this compound in a suitable solvent (e.g., ethanol or methanol). Add one equivalent of the resolving agent. Gently warm the solution to ensure complete dissolution.

  • Crystallization:

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization. Avoid rapid cooling, which can trap impurities.

    • If crystallization does not occur, try adding a small seed crystal of the desired diastereomeric salt.

    • Alternatively, slowly evaporate the solvent or add an anti-solvent to induce crystallization.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystals using the chiral HPLC method described above.

    • The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt (e.g., add a base to neutralize the resolving acid). The free amino acid can then be recovered, typically by extraction or precipitation at its isoelectric point.

Visualizations

Workflow for Diastereomer Purification

cluster_start Starting Material cluster_methods Purification Strategies cluster_chrom Chromatography Details cluster_cryst Crystallization Details cluster_enzym Enzymatic Details cluster_end Final Products start Diastereomeric Mixture of This compound chrom Chromatography start->chrom cryst Crystallization start->cryst enzym Enzymatic Resolution start->enzym chiral_hplc Chiral HPLC chrom->chiral_hplc rp_hplc RP-HPLC chrom->rp_hplc diastereomeric_salt Diastereomeric Salt Formation cryst->diastereomeric_salt selective_hydrolysis Selective Hydrolysis enzym->selective_hydrolysis end1 Purified Diastereomer A chiral_hplc->end1 end2 Purified Diastereomer B chiral_hplc->end2 rp_hplc->end1 rp_hplc->end2 fractional_cryst Fractional Crystallization diastereomeric_salt->fractional_cryst fractional_cryst->end1 fractional_cryst->end2 product_separation Product Separation selective_hydrolysis->product_separation product_separation->end1 product_separation->end2

Caption: Overview of primary strategies for diastereomer purification.

Logical Flow for Chiral HPLC Method Development

start Start: Diastereomeric Mixture col_select Select Chiral Column (e.g., Polysaccharide or Macrocyclic Glycopeptide) start->col_select mob_screen Screen Mobile Phases (Normal, Reversed, Polar Ionic) col_select->mob_screen eval_res Evaluate Resolution mob_screen->eval_res eval_res->col_select No Resolution opt_params Optimize Parameters (Temperature, Flow Rate, pH) eval_res->opt_params Partial Resolution success End: Baseline Separation Achieved eval_res->success Good Resolution validate Validate Method (Reproducibility, Linearity) opt_params->validate validate->success fail End: Insufficient Separation validate->fail

Caption: Stepwise logic for chiral HPLC method development.

References

Technical Support Center: Overcoming Aggregation in Peptides Containing (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the modified amino acid (E)-2-Butenyl-4-methyl-threonine. The following information is designed to offer a systematic approach to resolving these challenges in your experiments.

Troubleshooting Guide

Peptide aggregation is a common challenge, particularly with sequences containing hydrophobic or modified amino acids. The unique structure of this compound may contribute to aggregation depending on the overall peptide sequence. This guide provides a step-by-step approach to diagnose and resolve aggregation issues.

Initial Assessment of Aggregation

The first step is to confirm and characterize the aggregation.

  • Visual Inspection: Is the solution cloudy, hazy, or does it contain visible particulates? A properly solubilized peptide should result in a clear, particle-free solution.[1]

  • Centrifugation: Centrifuge the peptide solution at high speed (e.g., 10,000 x g for 10 minutes).[1] A visible pellet indicates the presence of insoluble aggregates.

  • Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of large aggregates and determine their size distribution.[2]

Systematic Solubilization Strategy

If aggregation is confirmed, follow this systematic approach to identify an appropriate solvent and conditions. It is highly recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1][3]

Workflow for Peptide Solubilization

G cluster_0 Initial Solubilization Attempts cluster_1 pH and Organic Solvent Adjustments cluster_2 Advanced Solubilization Techniques Start Start with Small Aliquot of Peptide Test_Water Attempt to dissolve in sterile, oxygen-free water or buffer (pH 7) Start->Test_Water Check_Solubility1 Is the solution clear? Test_Water->Check_Solubility1 Success Peptide Solubilized Proceed with experiment Check_Solubility1->Success Yes Analyze_Sequence Analyze Peptide Sequence (Hydrophobicity & Net Charge) Check_Solubility1->Analyze_Sequence No Acidic_Peptide Acidic Peptide (Net Charge < 0) Try basic buffer (e.g., 10% NH4OH) Analyze_Sequence->Acidic_Peptide Basic_Peptide Basic Peptide (Net Charge > 0) Try acidic buffer (e.g., 10% Acetic Acid) Analyze_Sequence->Basic_Peptide Hydrophobic_Peptide Hydrophobic/Neutral Peptide Use organic solvent (DMSO, DMF, Acetonitrile) Analyze_Sequence->Hydrophobic_Peptide Check_Solubility2 Is the solution clear? Acidic_Peptide->Check_Solubility2 Basic_Peptide->Check_Solubility2 Dilute Slowly add aqueous buffer to the desired concentration Hydrophobic_Peptide->Dilute Check_Solubility2->Success Yes Chaotropes Use Chaotropic Agents (e.g., 6M Guanidine-HCl, 8M Urea) Check_Solubility2->Chaotropes No Dilute->Check_Solubility2 Detergents Use Detergents (e.g., SDS, CHAPS, Triton X-100) Chaotropes->Detergents TFA_HFIP Use Strong Solvents for Disaggregation (TFA/HFIP mixture) Detergents->TFA_HFIP Final_Check Is the solution clear? TFA_HFIP->Final_Check Final_Check->Success Yes, after dilution Purification Consider repurification (e.g., HPLC) after harsh treatments Final_Check->Purification Yes G cluster_0 Peptide Design & Synthesis Phase cluster_1 Handling & Formulation Phase Predict_Aggregation Predict Aggregation Propensity (Sequence-based algorithms) Incorporate_Disruptors Incorporate Aggregation Disruptors (e.g., Pseudoprolines, Dmb/Hmb) Predict_Aggregation->Incorporate_Disruptors Optimize_SPPS Optimize SPPS Conditions (Special reagents, chaotropic salts) Predict_Aggregation->Optimize_SPPS Lyophilized_Peptide Start with Lyophilized Peptide Incorporate_Disruptors->Lyophilized_Peptide Optimize_SPPS->Lyophilized_Peptide Solubility_Screen Perform Solubility Screen (pH, organic solvents, additives) Lyophilized_Peptide->Solubility_Screen Identify_Optimal_Buffer Identify Optimal Storage/Assay Buffer Solubility_Screen->Identify_Optimal_Buffer Storage_Conditions Optimize Storage Conditions (Concentration, Temperature, Aliquoting) Identify_Optimal_Buffer->Storage_Conditions

References

Technical Support Center: Refinement of Analytical Methods for (E)-2-Butenyl-4-methyl-threonine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (E)-2-Butenyl-4-methyl-threonine (Bmt) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic resolution of these complex amino acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

A1: The primary challenges stem from the structural complexity and stereochemistry of Bmt. As a derivative of threonine, it possesses multiple chiral centers, leading to the potential for several stereoisomers. The bulky (E)-2-butenyl-4-methyl side chain can also introduce analytical difficulties. Key challenges include:

  • Co-elution of isomers: Due to their similar physicochemical properties, baseline separation of all stereoisomers can be difficult to achieve.

  • Low resolution: Achieving adequate separation between closely eluting peaks requires highly selective analytical columns and optimized mobile phases.

  • Matrix effects: When analyzing Bmt from complex samples, such as fermentation broths or biological fluids, other components can interfere with the separation and detection, a phenomenon known as the matrix effect.[1][2][3][4][5]

  • Peak shape issues: Problems like peak tailing, fronting, and splitting are common in chiral separations and can affect the accuracy of quantification.[6][7][8][9]

Q2: Which analytical techniques are most suitable for the separation of Bmt isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. Specifically:

  • Reversed-Phase HPLC (RP-HPLC): Often used for the analysis of cyclosporin A, which contains Bmt.[10][11][12][13] This method is typically used for the quantification of the entire molecule rather than for the specific resolution of Bmt isomers from a hydrolysate.

  • Chiral HPLC: This is the preferred method for resolving stereoisomers. Different types of chiral stationary phases (CSPs) can be employed, including:

    • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are known to be effective for the direct analysis of underivatized amino acids.[14]

    • Crown-ether based CSPs: Particularly well-suited for the separation of D- and L-amino acid enantiomers.[15]

    • Polysaccharide-based CSPs: These are also widely used for chiral separations of amino acid derivatives.[16]

  • Gas Chromatography (GC): GC can also be used for the analysis of amino acid isomers, but it typically requires derivatization to increase the volatility of the analytes.[17][18][19]

Q3: Is derivatization necessary for the analysis of Bmt isomers?

A3: Derivatization is not always necessary but can be highly beneficial.

  • Without Derivatization: Direct analysis on certain chiral HPLC columns, such as those based on macrocyclic glycopeptides, is possible for many amino acids.

  • With Derivatization: Derivatization can improve peak shape, enhance detection sensitivity, and facilitate separation on both chiral and achiral columns.[17][20][21][22] Chiral derivatizing agents, such as Marfey's reagent (FDAA), react with the amino acid isomers to form diastereomers, which can then be separated on a standard reversed-phase column.[20][23] For GC analysis, derivatization is essential to make the amino acids volatile.[17][18]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Cause Troubleshooting Step
Inappropriate Column Selection Select a chiral stationary phase (CSP) known for good selectivity towards amino acids. Consider macrocyclic glycopeptide, crown-ether, or polysaccharide-based columns.[15][16]
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of the buffer. The pH of the mobile phase can significantly impact the retention and selectivity of amino acids.[24][25]
Incorrect Flow Rate Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution.
Elevated Column Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve separation.
Lack of Derivatization If direct analysis fails, consider using a chiral derivatizing agent like FDAA (Marfey's reagent) to form diastereomers that are more easily separated on a standard RP-C18 column.[20][23]

Issue 2: Peak Splitting

Possible Cause Troubleshooting Step
Column Contamination or Void A blocked frit or a void at the head of the column can cause peak splitting.[7] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility The sample solvent should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[9]
Co-elution of Very Similar Compounds The split peak might be two distinct but very closely eluting isomers. Optimize the mobile phase or try a different chiral column to improve separation.
Injector Issues A faulty injector can lead to split peaks. Ensure the injector is functioning correctly and the sample loop is completely filled.[8]

Issue 3: Inaccurate Quantification due to Matrix Effects

Possible Cause Troubleshooting Step
Interference from Sample Components Components in the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[2][4]
Sample Preparation Implement a more rigorous sample preparation procedure to remove interfering substances. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[2][5]
Method of Quantification Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[2]
Internal Standard Employ a stable isotope-labeled internal standard that closely mimics the behavior of the analyte to correct for variations in sample preparation and instrument response.
Sample Dilution Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly affect the analysis.[5]

Quantitative Data Summary

Table 1: Representative HPLC Conditions for Cyclosporin A (containing Bmt) Analysis

ParameterCondition 1Condition 2Condition 3
Column XTerra C18Lichrospher RP-18 (4mm x 250mm; 5µm)Nova-Pak Phenyl (4µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (80:20)Tetrahydrofuran: 0.05M Phosphoric acid (44:56)Acetonitrile: 0.04M KH2PO4 (pH 2.5) (65:35)
Flow Rate 1 mL/min1.0 mL/min1 mL/min
Detection UV at 210 nmUV at 220 nmUV at 205 nm
Column Temp. Not Specified75°C75°C
Reference [10][12][11]

Table 2: Chiral Separation of Threonine Isomers (General Approach)

ParameterCondition 1 (Direct)Condition 2 (Derivatization)
Column Astec CHIROBIOTIC TReversed-Phase C18
Mobile Phase Water:Methanol:Formic acid (optimized ratio)Gradient of acetonitrile and water with a buffer
Derivatization NonePre-column with FDAA (Marfey's reagent)
Detection LC-MS/MSHPLC-UV
Principle Enantioselective interactions with chiral stationary phaseSeparation of diastereomers on an achiral column
Reference [20][23]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Cyclosporin A (containing Bmt)

This protocol is a general guideline based on published methods for the analysis of Cyclosporin A.[10][11][12]

  • Sample Preparation:

    • For capsule dosage forms, dissolve the contents in the mobile phase.[10]

    • For biological samples (blood/plasma), perform a liquid-liquid extraction with diethyl ether, followed by evaporation of the ether and reconstitution in the mobile phase.[11][26]

  • HPLC System and Conditions:

    • Column: C18 or Phenyl reversed-phase column (e.g., XTerra C18, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% TFA or 0.04M KH2PO4, pH adjusted). The exact ratio should be optimized for best separation. A common starting point is 80:20 (Acetonitrile:Buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 75°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the Cyclosporin A peak based on its retention time compared to a standard.

    • Quantify using a calibration curve prepared from Cyclosporin A standards.

Protocol 2: Chiral Derivatization for Threonine Isomer Analysis

This protocol describes a general method for the derivatization of amino acids with Marfey's reagent (FDAA) for subsequent HPLC analysis.[20][23]

  • Sample Hydrolysis (if Bmt is in a peptide):

    • Hydrolyze the peptide sample containing Bmt using 6M HCl at 110°C for 24 hours to release the free amino acids.

  • Derivatization:

    • To an aqueous solution of the amino acid mixture (or hydrolysate), add a solution of FDAA in acetone.

    • Adjust the pH to alkaline (e.g., pH 9.0 with sodium bicarbonate).

    • Incubate the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour).

    • Stop the reaction by adding an acid (e.g., HCl) to lower the pH.

  • HPLC Analysis of Diastereomers:

    • Column: Standard reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the FDAA derivatives (e.g., 340 nm).

  • Analysis:

    • The different stereoisomers will elute as separate peaks due to the different physicochemical properties of the diastereomers.

    • Quantify each isomer by comparing its peak area to that of a corresponding standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample containing Bmt Isomers Hydrolysis Acid Hydrolysis (if peptide) Sample->Hydrolysis For peptides Extraction Extraction / Cleanup (SPE or LLE) Sample->Extraction Hydrolysis->Extraction Derivatization Chiral Derivatization (e.g., FDAA) Extraction->Derivatization Indirect Method HPLC HPLC System Extraction->HPLC Direct Method Derivatization->HPLC Chiral_Col Chiral HPLC Column HPLC->Chiral_Col Direct Method RP_Col Reversed-Phase C18 Column HPLC->RP_Col Indirect Method Detection Detection (UV or MS) Chiral_Col->Detection RP_Col->Detection Quantification Quantification Detection->Quantification Resolution Resolution Assessment Detection->Resolution

Caption: Workflow for the analysis of Bmt isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_method Method Strategy Start Poor Peak Resolution? Adjust_Solvent Adjust Organic/Aqueous Ratio Start->Adjust_Solvent Yes Adjust_pH Optimize pH Adjust_Solvent->Adjust_pH Resolved Resolution Achieved Adjust_Solvent->Resolved Adjust_Buffer Change Buffer/Concentration Adjust_pH->Adjust_Buffer Adjust_pH->Resolved Change_Column Try Different CSP Adjust_Buffer->Change_Column Adjust_Buffer->Resolved Check_Hardware Check for Leaks/Voids Change_Column->Check_Hardware Change_Column->Resolved Lower_Temp Lower Column Temperature Check_Hardware->Lower_Temp Check_Hardware->Resolved Use_Deriv Use Chiral Derivatization Lower_Temp->Use_Deriv Lower_Temp->Resolved Use_Deriv->Resolved

Caption: Troubleshooting logic for poor peak resolution.

References

Optimizing fermentation conditions for (E)-2-Butenyl-4-methyl-threonine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fermentation of (E)-2-Butenyl-4-methyl-threonine (Bmt). As Bmt is a key amino acid component of the immunosuppressant Cyclosporin A (CyA), this guide focuses on the fermentation of the producing fungus, Tolypocladium inflatum (also known as Tolypocladium niveum), to enhance CyA yield, which directly correlates with Bmt production.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for increasing Bmt production?

A1: The production of Bmt is intrinsically linked to the biosynthesis of Cyclosporin A. Therefore, strategies to enhance Bmt yield focus on optimizing the fermentation conditions for the producing organism, Tolypocladium inflatum, to maximize the overall production of CyA. This involves optimizing the culture medium, feeding strategies, and physical fermentation parameters, as well as ensuring robust fungal morphology.

Q2: Which carbon and nitrogen sources are most effective for fermentation?

A2: Glucose and fructose are commonly reported as effective carbon sources for T. inflatum fermentation.[1][2] Peptone and casein have been shown to be beneficial nitrogen sources.[3][4] The carbon-to-nitrogen ratio is a critical factor that requires careful optimization.

Q3: Are there any specific precursors that can be added to the medium to boost Bmt synthesis?

A3: Yes, the addition of certain amino acids that are components of the Cyclosporin A molecule can significantly increase production. Supplementing the fermentation medium with L-valine and L-leucine, particularly after the initial growth phase (e.g., after 20 hours), has been shown to enhance CyA yield.[5]

Q4: What is the optimal pH and temperature for the fermentation process?

A4: The optimal pH for CyA production is generally in the range of 5.3 to 6.0.[1][6] The ideal temperature for incubation is typically between 25°C and 30°C.[1][3]

Q5: How does fungal morphology affect production?

A5: The morphology of Tolypocladium inflatum in submerged culture, which can range from dispersed mycelia to distinct pellets, significantly impacts fermentation performance.[7] Pellet formation can affect the viscosity of the broth and mass transfer of nutrients and oxygen.[7] While excessive mycelial growth can lead to a highly viscous broth hindering aeration and mixing, small, uniform pellets are often associated with higher productivity.[3][7] The agitation rate is a key parameter to control morphology; for instance, agitation at 120 rpm has been found to be more productive than 200 rpm or static conditions.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Bmt/CyA Production - Inappropriate medium composition.- Suboptimal pH or temperature.- Poor inoculum quality or incorrect inoculum size.- Strain degradation or mutation.- Review and optimize the carbon and nitrogen sources in your medium (see Data Tables below).- Monitor and control the pH of the culture to maintain it within the 5.3-6.0 range.[1][6]- Ensure the temperature is maintained between 25-30°C.[1][3]- Optimize the spore inoculum size; a 3% spore inoculum has been shown to be effective.[8]- If strain degradation is suspected, re-culture from a cryopreserved stock.
High Biomass but Low Product Yield - Nutrient limitation for secondary metabolism, even with sufficient nutrients for growth.- Unfavorable fungal morphology (e.g., large, dense pellets or highly viscous mycelial broth).- Implement a fed-batch strategy, supplementing with precursors like L-valine and L-leucine after the initial growth phase.[5]- Optimize the agitation speed to encourage the formation of small, loose pellets. An agitation rate of around 120 rpm has been reported to be effective.[1]
Foaming in the Bioreactor - High protein content in the medium (e.g., from peptone or casein).- High agitation or aeration rates.- Add a sterile antifoaming agent (e.g., silicone-based) as needed.- Reduce the agitation and/or aeration rate, but ensure dissolved oxygen levels remain sufficient.
Contamination (Bacterial or Other Fungi) - Incomplete sterilization of the medium or fermenter.- Contaminated inoculum.- Non-sterile sampling or addition procedures.- Verify sterilization protocols for the bioreactor and all media components.- Check the purity of the seed culture before inoculation.- Use strict aseptic techniques for all manipulations.
Pigment Formation and pH Drop - Some colony variants of T. inflatum produce pigments (red, orange, brown).[9]- Brown colony variants have been associated with a low final pH and reduced cyclosporin production.[9]- When isolating colonies for inoculum development, select for the white, morphologically normal colonies, as pigmented variants may have different production characteristics.[9]- Monitor pH closely and control it with the addition of a sterile base if it drops significantly.

Data Presentation

Table 1: Optimized Media Compositions for Cyclosporin A Production

ComponentConcentration (g/L)Reference
Medium 1 [1]
Glucose30
NaNO₃2
KH₂PO₄1
MgSO₄·7H₂O0.5
KCl0.5
Medium 2 [3]
Glucose28.5
Casein9.8
KH₂PO₄0.74
Medium 3 [4]
Glucose80
Casein acid hydrolysate30
Malt extract20
Peptone10
DL-α-amino butyric acid5

Table 2: Effect of Precursor Supplementation on Cyclosporin A Yield

SupplementTiming of AdditionResulting Yield (mg/kg)Reference
L-valine and L-leucine (in combination)After 20 hours of fermentation8,166[5]
Control (no amino acid addition)-7,106[5]

Experimental Protocols

Protocol 1: Inoculum Preparation for Tolypocladium inflatum
  • Prepare Malt Yeast extract Agar (MYA) or Potato Dextrose Agar (PDA) plates.

  • Inoculate the plates with a stock culture of T. inflatum.

  • Incubate the plates in the dark at 27°C for 10-14 days until sufficient sporulation is observed.[3]

  • Harvest the spores by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) to the plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension with sterile water to the desired concentration for inoculation of the seed culture.

Protocol 2: Submerged Fermentation for Bmt/CyA Production
  • Seed Culture:

    • Prepare a seed culture medium (e.g., Semi-Synthetic Medium: 5% w/v glucose, 1.0% w/v Bacto-peptone, 0.5% w/v KH₂PO₄, 0.25% w/v KCl, pH adjusted to 5.7).[3]

    • Inoculate the seed medium with the prepared spore suspension to a final concentration of approximately 1 x 10⁷ conidia/mL.[3]

    • Incubate at 27°C on a rotary shaker at 200 rpm for 48-72 hours.[3][4]

  • Production Culture:

    • Prepare the production medium in a sterilized bioreactor (refer to Table 1 for media options).

    • Inoculate the production medium with 3-5% (v/v) of the seed culture.[8]

    • Maintain the fermentation at 25-30°C with controlled pH (5.3-6.0) and agitation (e.g., 120 rpm).[1]

    • Aerate the culture to maintain dissolved oxygen levels.

    • If employing a fed-batch strategy, add sterile solutions of precursors (e.g., L-valine, L-leucine) after the initial 20-24 hours of growth.[5]

    • The fermentation is typically carried out for 7-14 days.[1][3]

Protocol 3: Extraction and Quantification of Bmt
  • Cyclosporin A Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration.

    • Extract the biomass with a non-polar solvent like ethyl acetate or methanol by homogenization.[3][4]

    • Evaporate the solvent to obtain a crude extract containing Cyclosporin A.

    • Further purify the Cyclosporin A from the crude extract using silica gel column chromatography.[3]

  • Acid Hydrolysis of Cyclosporin A:

    • Dissolve a known amount of purified Cyclosporin A in 6 M HCl.[10]

    • Seal the sample under vacuum in a hydrolysis tube.

    • Heat at 110°C for 18-24 hours to break down the peptide bonds and release the constituent amino acids.[10]

    • After hydrolysis, neutralize the sample.

  • Bmt Quantification by HPLC:

    • Derivatize the amino acids in the hydrolyzed sample using a reagent such as o-phthalaldehyde (OPA).[11][12]

    • Analyze the derivatized sample using a reverse-phase HPLC system with a C18 column and a fluorescence detector.

    • Quantify the Bmt peak by comparing its area to a standard curve prepared with known concentrations of a Bmt standard.

Visualizations

Fermentation_Workflow cluster_prep Preparation Phase cluster_prod Production Phase cluster_downstream Downstream Processing Stock_Culture T. inflatum Stock Culture Spore_Plate Sporulation on Agar Plate Stock_Culture->Spore_Plate Inoculate Spore_Suspension Spore Suspension Spore_Plate->Spore_Suspension Harvest Spores Seed_Culture Seed Culture Growth (48-72h) Spore_Suspension->Seed_Culture Inoculate Production_Fermenter Production Fermenter (7-14 days) Seed_Culture->Production_Fermenter Inoculate Feeding Precursor Feeding (e.g., Valine, Leucine) Production_Fermenter->Feeding After ~24h Harvest Harvest Production_Fermenter->Harvest Parameter_Control Control Parameters (pH, Temp, DO, Agitation) Parameter_Control->Production_Fermenter Extraction Extraction of Cyclosporin A Harvest->Extraction Purification Purification Extraction->Purification Analysis Hydrolysis & Bmt Analysis Purification->Analysis

Caption: Experimental workflow for Bmt production.

Bmt_Biosynthesis_Regulation cluster_regulation Genetic Regulation cluster_biosynthesis Biosynthesis Pathway SimL SimL (bZIP TF) Gene_Cluster Cyclosporin Biosynthetic Gene Cluster (sim) SimL->Gene_Cluster Activates Transcription PKS SimG, SimI, SimJ (PKS Pathway) Gene_Cluster->PKS Alanine_Racemase SimB (Alanine Racemase) Gene_Cluster->Alanine_Racemase NRPS SimA (NRPS) Gene_Cluster->NRPS Bmt_Backbone Bmt Backbone PKS->Bmt_Backbone Bmt_Backbone->NRPS Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine D_Alanine->NRPS Substrate Cyclosporin_A Cyclosporin A (contains Bmt) NRPS->Cyclosporin_A Assembly

Caption: Bmt biosynthesis and its genetic regulation.[13][14]

Troubleshooting_Logic cluster_check Initial Checks cluster_advanced Advanced Checks cluster_solution Solutions Start Low Bmt/CyA Yield Check_Params Fermentation Parameters Correct? (pH, Temp, DO) Start->Check_Params Check_Media Media Composition Optimal? Start->Check_Media Check_Inoculum Inoculum Quality & Size Correct? Start->Check_Inoculum Check_Morphology Fungal Morphology? (Pellets vs. Mycelia) Check_Params->Check_Morphology Yes Adjust_Params Adjust & Control Parameters Check_Params->Adjust_Params No Check_Feeding Precursor Feeding Implemented? Check_Media->Check_Feeding Yes Optimize_Media Optimize Media Components Check_Media->Optimize_Media No Check_Strain Strain Degeneration? Check_Inoculum->Check_Strain Yes Optimize_Inoculum Optimize Inoculum Prep Check_Inoculum->Optimize_Inoculum No Adjust_Agitation Adjust Agitation Speed Check_Morphology->Adjust_Agitation Suboptimal Implement_Feeding Implement Fed-Batch Check_Feeding->Implement_Feeding No New_Culture Start from New Stock Check_Strain->New_Culture Suspected

Caption: Troubleshooting logic for low Bmt yield.

References

Validation & Comparative

Validation of synthetic (E)-2-Butenyl-4-methyl-threonine against natural product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic and natural (E)-2-Butenyl-4-methyl-threonine (Bmt), a non-proteinogenic amino acid critical to the immunosuppressive activity of Cyclosporin A. While direct comparative studies are limited, this document synthesizes available data on its synthesis, characterization, and biological significance to aid researchers in its validation and application.

Data Presentation: Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyNatural ProductSynthetic Product (Expected)
Molecular FormulaC₉H₁₇NO₃C₉H₁₇NO₃
Molecular Weight187.24 g/mol 187.24 g/mol
Stereochemistry(2S, 3R, 4R)Identical to natural if stereocontrolled synthesis is successful
AppearanceWhite solid (in isolated form)White solid

Table 2: Spectroscopic Data for this compound Validation

TechniqueNatural Product (Reported for Biosynthetic Intermediates/Analogs)Synthetic Product (Expected)Key Features for Validation
¹H NMR Chemical shifts and coupling constants consistent with the assigned structure.Identical spectrum to the natural product.- Characteristic signals for the (E)-butenyl group. - Diastereotopic protons indicating specific stereochemistry. - Coupling constants confirming the trans configuration of the double bond.
¹³C NMR Distinct signals for all nine carbon atoms.Identical spectrum to the natural product.- Chemical shifts for the carboxylic acid, α-carbon, β-carbon, and carbons of the butenyl and methyl groups.
Mass Spectrometry (MS) Precise mass corresponding to the molecular formula.Identical high-resolution mass spectrum.- Accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). - Characteristic fragmentation pattern.
Chiral Chromatography Single peak corresponding to the specific enantiomer.A single peak with the same retention time as the natural product standard.- Co-elution with a natural standard to confirm enantiomeric purity.

Experimental Protocols

Validation of synthetic this compound against the natural product requires rigorous analytical methodologies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

Objective: To determine the purity of the synthetic Bmt and confirm its molecular weight.

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.

  • Data Analysis: The purity is assessed by the peak area of the main compound. The identity is confirmed by comparing the accurate mass of the molecular ion with the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and stereochemistry of the synthetic Bmt.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Experiments:

    • ¹H NMR: To identify all proton signals and their multiplicities.

    • ¹³C NMR: To identify all carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

    • NOESY: To determine the relative stereochemistry through nuclear Overhauser effects.

  • Data Analysis: The obtained spectra should be compared with any available data for the natural product or its derivatives. The coupling constants in the ¹H NMR spectrum are crucial for confirming the (E)-configuration of the double bond.

Chiral Chromatography for Enantiomeric Purity

Objective: To determine the enantiomeric purity of the synthetic Bmt.

Instrumentation: An HPLC system equipped with a chiral column.

Methodology:

  • Column: A chiral stationary phase column suitable for amino acid separation.

  • Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or acetonitrile/water with appropriate additives as recommended by the column manufacturer.

  • Detection: UV or MS detection.

  • Analysis: The synthetic sample is analyzed alongside a racemic standard (if available) and a sample of the natural product. The enantiomeric excess (% ee) is calculated based on the peak areas of the two enantiomers.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the validation of synthetic this compound.

Validation_Workflow cluster_synthesis Synthetic Bmt cluster_natural Natural Product Reference cluster_analysis Analytical Comparison cluster_validation Validation Outcome Synthetic_Bmt This compound HPLC_MS HPLC-MS Synthetic_Bmt->HPLC_MS NMR NMR Spectroscopy Synthetic_Bmt->NMR Chiral_HPLC Chiral HPLC Synthetic_Bmt->Chiral_HPLC Natural_Bmt Natural Bmt Standard Natural_Bmt->HPLC_MS Natural_Bmt->NMR Natural_Bmt->Chiral_HPLC Validation Validated Synthetic Product HPLC_MS->Validation NMR->Validation Chiral_HPLC->Validation Bmt_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Bmt Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Polyketide_Chain Polyketide Chain Intermediate Polyketide_Synthase->Polyketide_Chain Transformation Further Enzymatic Transformations Polyketide_Chain->Transformation Bmt This compound Transformation->Bmt CyclosporinA_MoA CyclosporinA Cyclosporin A (contains Bmt) Complex Cyclosporin A-Cyclophilin Complex CyclosporinA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_dephosphorylation NFAT Dephosphorylation (Blocked) Calcineurin->NFAT_dephosphorylation T_cell_activation T-cell Activation (Inhibited) NFAT_dephosphorylation->T_cell_activation

A Comparative Analysis of Synthesis Routes for (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex amino acids is a critical challenge. (E)-2-Butenyl-4-methyl-threonine (Bmt), a non-proteinogenic amino acid, is a key component of the immunosuppressive drug Cyclosporin A. Its unique structure, featuring a β,γ-unsaturated alkenyl side chain and multiple stereocenters, presents a significant synthetic hurdle. This guide provides a comparative analysis of the known biosynthetic pathway and a proposed chemical synthesis route for Bmt, offering insights into their respective methodologies, complexities, and potential yields.

Route 1: Biosynthesis via Polyketide Synthase Pathway

The natural production of (4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine in the fungus Tolypocladium inflatum occurs through a well-characterized polyketide synthase (PKS) pathway. This enzymatic route offers remarkable stereocontrol and efficiency.

Experimental Protocol: In Vitro Enzymatic Synthesis

The following protocol is a summary of the in vitro enzymatic synthesis of the Bmt backbone, as established in the literature.[1][2][3]

1. Preparation of Cell-Free Extract:

  • Tolypocladium inflatum mycelia are harvested and lyophilized.

  • The dried mycelia are ground to a fine powder under liquid nitrogen.

  • The powder is suspended in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol, and protease inhibitors).

  • The suspension is sonicated or homogenized to lyse the cells.

  • The lysate is centrifuged at high speed (e.g., 100,000 x g) to pellet cell debris, yielding a clear cell-free extract containing the Bmt polyketide synthase.

2. In Vitro Reaction:

  • The reaction mixture is prepared in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA).

  • The following substrates are added to the cell-free extract:

    • Acetyl-CoA (starter unit)

    • Malonyl-CoA (extender unit)

    • S-adenosylmethionine (SAM) (methyl group donor)

    • NADPH (reducing agent)

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-3 hours).

3. Product Isolation and Analysis:

  • The reaction is quenched, typically by the addition of a strong acid (e.g., perchloric acid) or a solvent (e.g., methanol).

  • The mixture is centrifuged to remove precipitated proteins.

  • The supernatant containing the synthesized intermediates and final product is collected.

  • The product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid (the C9 backbone of Bmt), is purified using techniques such as high-performance liquid chromatography (HPLC).

  • The structure and stereochemistry of the product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthetic Pathway Diagram

Biosynthetic Pathway of this compound cluster_0 Bmt Polyketide Synthase cluster_1 Post-PKS Modification Acetyl_CoA Acetyl-CoA Bmt_PKS Bmt Polyketide Synthase Acetyl_CoA->Bmt_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Bmt_PKS SAM S-adenosyl- methionine Methylation Stereospecific Methylation SAM->Methylation NADPH NADPH Reduction Reduction & Dehydration NADPH->Reduction Intermediates Enzyme-Bound Intermediates Bmt_PKS->Intermediates Condensation Intermediates->Methylation Methylation->Reduction Backbone 3(R)-hydroxy-4(R)-methyl -6(E)-octenoic acid Reduction->Backbone Release Aminotransferase Aminotransferase Backbone->Aminotransferase Transamination Bmt This compound Aminotransferase->Bmt

Biosynthetic pathway of this compound.

Route 2: Proposed Chemical Synthesis

While a definitive total synthesis of this compound is not extensively documented, a plausible stereoselective route can be proposed based on the successful synthesis of its N-methylated analogue, MeBmt, and established methodologies for asymmetric amino acid synthesis. This proposed route leverages a Sharpless asymmetric epoxidation and a subsequent stereocontrolled opening of the epoxide.

Proposed Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation

  • (E)-4-Methyl-2,6-octadien-1-ol is treated with titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide in dichloromethane at low temperature (e.g., -20°C) to yield the corresponding chiral epoxide with high enantioselectivity.

Step 2: Reductive Epoxide Opening

  • The chiral epoxide is subjected to a regioselective reductive opening using a suitable reducing agent, such as Red-Al®, to afford the desired diol with the correct stereochemistry at the C3 and C4 positions.

Step 3: Selective Protection and Oxidation

  • The primary alcohol of the diol is selectively protected with a suitable protecting group (e.g., a silyl ether).

  • The secondary alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent (e.g., Jones oxidation or a two-step Swern oxidation followed by a Pinnick oxidation).

Step 4: Introduction of the Amino Group

  • The carboxylic acid is converted to an activated ester or acyl azide.

  • A Curtius rearrangement, followed by trapping of the resulting isocyanate with a suitable carbamate precursor (e.g., tert-butanol), would install the protected amine at the C2 position with retention of configuration.

Step 5: Deprotection

  • Finally, all protecting groups are removed under appropriate conditions (e.g., acid treatment for the carbamate and fluoride-mediated cleavage for the silyl ether) to yield this compound.

Proposed Chemical Synthesis Workflow

Proposed Chemical Synthesis of this compound Start (E)-4-Methyl-2,6-octadien-1-ol Step1 Sharpless Asymmetric Epoxidation Start->Step1 Intermediate1 Chiral Epoxide Step1->Intermediate1 Step2 Reductive Epoxide Opening Intermediate1->Step2 Intermediate2 Diol Step2->Intermediate2 Step3 Selective Protection & Oxidation Intermediate2->Step3 Intermediate3 Protected Carboxylic Acid Step3->Intermediate3 Step4 Curtius Rearrangement Intermediate3->Step4 Intermediate4 Protected Amino Acid Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End This compound Step5->End

References

Conformational Landscape of Peptides: The Influence of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their conformational properties, and in turn, their biological activity, stability, and bioavailability. One such amino acid of interest is (E)-2-Butenyl-4-methyl-threonine (Bmt), a key component of the immunosuppressive drug Cyclosporin A (in its N-methylated form, MeBmt). This guide provides a comparative analysis of the conformational effects of this unique amino acid within a peptide backbone, drawing upon available experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Due to a scarcity of published research focusing specifically on the conformational analysis of peptides containing the non-methylated Bmt, this guide will leverage the extensive data available for its closely related analogue, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), as found in Cyclosporin A. The structural similarities between Bmt and MeBmt allow for valuable insights into the conformational constraints imposed by the butenyl-methyl-threonine side chain.

The Structural Impact of the Bmt/MeBmt Side Chain

The bulky and sterically demanding side chain of Bmt and MeBmt plays a crucial role in restricting the conformational freedom of the peptide backbone. The (E)-2-butenyl moiety, coupled with the methyl group at the C4 position, significantly influences the preferred torsion angles of the amino acid, thereby inducing specific secondary structures in the peptide.

Comparative Conformational Data

The following table summarizes key conformational parameters for the MeBmt residue in Cyclosporin A, a cyclic undecapeptide. For comparison, typical values for a conformationally less constrained amino acid, Alanine, in a β-turn of a cyclic peptide are provided.

ParameterMeBmt in Cyclosporin A (in Chloroform)Alanine in a Type I β-turnAlanine in a Type II β-turn
Φ (Phi) Angle ~ -120° to -140°~ -60°~ -60°
Ψ (Psi) Angle ~ +100° to +120°~ -30°~ +120°
χ1 (Chi1) Angle Rotated ~120° relative to its 4S-epimerVariableVariable
Observed Secondary Structure Distorted β-turn / loopType I β-turnType II β-turn

Note: The values for MeBmt are derived from NMR studies of Cyclosporin A and its analogues. The Alanine values represent idealized torsion angles for common β-turn structures.

This data highlights the significant deviation of the MeBmt conformation from standard peptide secondary structures. The specific stereochemistry at the C4 position of the MeBmt side chain is critical; a change from the natural (4R) to the (4S) configuration results in a drastic ~120° rotation of the chi1 torsion angle, leading to a profound change in the overall peptide conformation and a significant loss of immunosuppressive activity[1]. This underscores the pivotal role of the Bmt/MeBmt side chain in dictating the bioactive conformation.

Experimental Methodologies

The conformational analysis of peptides containing complex amino acids like Bmt or MeBmt relies heavily on high-resolution structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a peptide in solution.

Protocol for a Bmt/MeBmt-containing Peptide:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of 1-5 mM. A small amount of a reference standard (e.g., TMS) is added.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key 2D experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: The acquired spectra are processed, and individual proton resonances are assigned to specific atoms in the peptide sequence.

  • Structural Restraint Generation: NOE cross-peaks are integrated to derive inter-proton distance restraints. Coupling constants (e.g., 3JHNα) can be used to determine dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a peptide in its crystalline state.

Protocol for a Bmt/MeBmt-containing Peptide:

  • Crystallization: The purified peptide is dissolved in a suitable solvent, and various crystallization conditions (e.g., different precipitants, pH, and temperatures) are screened to obtain single, diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Phase Determination: The phase information, which is lost during the diffraction experiment, is determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map, and the atomic coordinates and other parameters are refined to improve the agreement with the experimental data.

  • Structure Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.

Visualizing Conformational Effects

The following diagrams, generated using the DOT language, illustrate key concepts related to the conformational analysis of Bmt-containing peptides.

Bmt_Side_Chain_Influence Bmt This compound (Bmt) SideChain Bulky & Sterically Hindered Side Chain Bmt->SideChain Torsion Restricted Torsion Angles (Φ, Ψ, χ) SideChain->Torsion Conformation Defined 3D Conformation Torsion->Conformation Activity Biological Activity Conformation->Activity

Caption: Influence of the Bmt side chain on peptide conformation and activity.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray Restraints Distance & Angle Restraints NMR->Restraints Structure 3D Peptide Structure Xray->Structure Directly Calculation Structure Calculation (MD/SA) Restraints->Calculation Calculation->Structure

Caption: Workflow for determining the 3D structure of a Bmt-containing peptide.

Conclusion

The incorporation of this compound, and its N-methylated analogue, profoundly influences the conformational landscape of peptides. The unique and bulky side chain of this amino acid acts as a potent conformational constraint, forcing the peptide backbone into specific, often non-canonical, secondary structures. The precise stereochemistry of the Bmt residue is paramount in defining the three-dimensional structure that, in cases like Cyclosporin A, is directly linked to its biological function. Further investigation into peptides containing the non-methylated Bmt is warranted to fully elucidate its conformational preferences and to explore its potential in the design of novel peptide-based therapeutics with tailored structural and functional properties.

References

Unveiling the Critical Role of (E)-2-Butenyl-4-methyl-L-threonine in the Bioactivity of Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Cyclosporin A (CsA), a potent immunosuppressive agent, has revolutionized organ transplantation and the treatment of autoimmune diseases. Its unique cyclic peptide structure, containing the non-proteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (Bmt) at position 1, is central to its biological function. This guide provides a comprehensive comparison of the bioactivity of Cyclosporin A with and without this critical Bmt residue, supported by experimental data, to illuminate the structure-activity relationship for researchers, scientists, and drug development professionals.

The Decisive Role of the Bmt Residue in Immunosuppression

The immunosuppressive activity of Cyclosporin A is critically dependent on the structural integrity of the Bmt residue.[1] Modifications to this amino acid, even subtle stereochemical changes, can drastically reduce or abolish its ability to suppress T-cell activation. This is because the side chain of the Bmt residue is intimately involved in the formation of the active complex with its intracellular receptor, cyclophilin, and the subsequent inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.

An analog of CsA where the chirality at the C4 position of the Bmt residue is inverted, (2S,3R,4S)-MeBmt¹-cyclosporin, exhibits only 2-4% of the immunosuppressive activity of native Cyclosporin A. This dramatic loss of function underscores the precise conformational requirements for effective bioactivity.

Quantitative Comparison of Bioactivity

The most direct measure of Cyclosporin A's immunosuppressive effect is its ability to inhibit the proliferation of T-lymphocytes. The following table summarizes the 50% inhibitory concentration (IC50) values for Cyclosporin A and several of its analogs with modifications at the Bmt (position 1) residue, as determined by a Concanavalin A (Con A) stimulated thymocyte proliferation assay.[1]

CompoundModification at Position 1IC50 (nM)Relative Bioactivity (%)
Cyclosporin A (CsA) (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt)4100
DH-CSA Dihydro-MeBmt1040
[(MeLeu(3-OH)¹)]CSA 3-hydroxy-N-methyl-L-leucine6000.67
(MeThr¹)CSA N-methyl-L-threonine8,0000.05
(MeAbu¹)CSA N-methyl-α-aminobutyric acid15,0000.027
(MeAbu¹,Sar¹⁰)CSA N-methyl-α-aminobutyric acid (with Sarcosine at pos. 10)40,0000.01

Data sourced from a study on the antimitogenic activities of CsA analogs.[1] Relative bioactivity is calculated as (IC50 of CsA / IC50 of Analog) * 100.

As the data clearly indicates, any alteration to the Bmt side chain leads to a significant decrease in immunosuppressive activity, with simpler replacements like N-methyl-threonine or N-methyl-α-aminobutyric acid rendering the molecule virtually inactive in this assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating bioactivity, the following diagrams are provided in the DOT language for Graphviz.

cyclosporin_a_pathway cluster_cell T-Lymphocyte CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp Binds CsA_Cyp CsA-Cyclophilin Complex Cyp->CsA_Cyp Calcineurin_active Active Calcineurin CsA_Cyp->Calcineurin_active Inhibits NFAT_P NFAT-P (Cytoplasmic) Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive Inactive Calcineurin NFAT NFAT (Nuclear) NFAT_P->NFAT Translocates to Nucleus IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation Proliferation T-Cell Proliferation IL2_protein->Proliferation Promotes TCR_activation T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR_activation->Ca_influx Ca_influx->Calcineurin_active Activates

Caption: Cyclosporin A Signaling Pathway.

experimental_workflow cluster_TCell_Assay T-Cell Proliferation Assay cluster_Calcineurin_Assay Calcineurin Inhibition Assay isolate_cells Isolate Thymocytes culture_cells Culture Cells with Concanavalin A isolate_cells->culture_cells add_compounds Add Cyclosporin A or Analog (Varying Concentrations) culture_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_tracer Add [³H]-Thymidine incubate->add_tracer incubate_final Incubate for 18 hours add_tracer->incubate_final harvest_measure Harvest Cells and Measure [³H]-Thymidine Incorporation incubate_final->harvest_measure calculate_ic50 Calculate IC50 Values harvest_measure->calculate_ic50 prepare_reagents Prepare Recombinant Calcineurin, Cyclophilin, and Substrate preincubate Pre-incubate Calcineurin, Cyclophilin, and Cyclosporin A/Analog prepare_reagents->preincubate initiate_reaction Initiate Reaction with Phosphopeptide Substrate preincubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction measure_phosphate Measure Released Phosphate (e.g., Malachite Green Assay) stop_reaction->measure_phosphate determine_inhibition Determine Percent Inhibition measure_phosphate->determine_inhibition

Caption: Experimental Workflows.

Experimental Protocols

T-Cell Proliferation Assay (Concanavalin A-Stimulated Thymocytes)

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by the mitogen Concanavalin A.

Materials:

  • Murine thymocytes

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics

  • Concanavalin A (Con A)

  • Cyclosporin A and its analogs

  • [³H]-Thymidine

  • 96-well microtiter plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate thymocytes from mice and prepare a single-cell suspension.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing Con A to a final concentration of 2 µg/mL.

  • Add 50 µL of medium containing various concentrations of Cyclosporin A or its analogs. Include a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Calcineurin Phosphatase Activity Assay

This in vitro assay directly measures the inhibition of calcineurin's phosphatase activity.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Cyclophilin A

  • Calmodulin

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

  • Cyclosporin A and its analogs

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microtiter plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, Calcineurin, Cyclophilin A, and Calmodulin.

  • Add varying concentrations of Cyclosporin A or its analogs to the wells of a 96-well plate.

  • Add the reaction mixture to the wells and pre-incubate for 10-15 minutes at 30°C to allow for complex formation.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength corresponding to the phosphate-molybdate-malachite green complex (e.g., 620 nm).

  • Calculate the percent inhibition of calcineurin activity for each compound concentration and determine the IC50 value.

References

A Comparative Guide to (E)-2-Butenyl-4-methyl-threonine (Bmt) and Other Non-Proteinogenic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the vast arsenal of available NPAAs, (E)-2-Butenyl-4-methyl-threonine (Bmt), a key component of the potent immunosuppressant Cyclosporine A, stands out due to its unique structural features and profound impact on peptide bioactivity. This guide provides an objective comparison of Bmt with other NPAAs in the context of peptide design, supported by experimental data and detailed methodologies.

This compound (Bmt): A Unique Building Block

Bmt, with its N-methylated backbone, β-hydroxylation, and a bulky, unsaturated side chain, imposes significant conformational constraints on the peptide backbone. This rigidity is crucial for the immunosuppressive activity of Cyclosporine A, as it pre-organizes the peptide into a bioactive conformation for binding to its intracellular target, cyclophilin.

Comparative Analysis of Bmt and Other NPAAs in Peptide Performance

The primary data available for a direct comparison of Bmt with other NPAAs stems from structure-activity relationship (SAR) studies on Cyclosporine A analogues. These studies typically involve the substitution of the Bmt residue at position 1 and subsequent evaluation of the analogue's immunosuppressive activity, often measured by the inhibition of the calcineurin phosphatase activity.

Bioactivity: Immunosuppressive Potency

The immunosuppressive activity of Cyclosporine A and its analogues is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following table summarizes the in vitro immunosuppressive activity of various Cyclosporine A analogues where the Bmt residue has been replaced with other proteinogenic and non-proteinogenic amino acids.

Analogue (Modification at Position 1)Non-Proteinogenic Amino AcidIC50 (nM) for Calcineurin InhibitionRelative Immunosuppressive Activity (%)
Cyclosporine AThis compound (Bmt)~5-10100
[MeThr¹]CsAN-methyl-Threonine8,000~0.1
[MeAbu¹]CsAN-methyl-α-aminobutyric acid15,000<0.1
[MeLeu(3-OH)¹]CsAN-methyl-3-hydroxy-Leucine600~1
[(4S)-MeBmt¹]CsA(2S,3R,4S)-MeBmt (Epimer of Bmt)-2-4
[D-Lys]⁸CsA (Modification at position 8)D-Lysine>10,000 (for immunosuppression)<0.05

Data Interpretation: The data clearly indicates that the intricate structure of Bmt is critical for the high-potency immunosuppressive activity of Cyclosporine A. Even subtle changes, such as the epimerization of the C4 position in the side chain, lead to a dramatic loss of activity. Simple N-methylated amino acids like MeThr and MeAbu are poor substitutes for Bmt in this context. This highlights the importance of the entire Bmt side chain in establishing the precise molecular interactions required for potent bioactivity.

Conformational Effects

The conformational rigidity imparted by NPAAs is a key determinant of their utility in peptide design. The N-methylated peptide bond of Bmt, for instance, can adopt both cis and trans conformations, contributing to the conformational complexity of Cyclosporine A. This "chameleonic" behavior is thought to be crucial for its ability to cross cell membranes and bind to its intracellular target.

While comprehensive comparative data on the conformational effects of a wide range of NPAAs in a single peptide scaffold is limited, studies on Cyclosporine A analogues reveal that substitutions at the Bmt position can significantly alter the orientation of the side chain and the overall peptide backbone conformation. For example, the [(4S)-MeBmt¹]CsA analogue, despite having a similar backbone conformation to Cyclosporine A in chloroform, exhibits a different side chain orientation, which is believed to be the reason for its reduced biological activity.

Metabolic Stability

A primary motivation for incorporating NPAAs into peptides is to enhance their resistance to proteolytic degradation, thereby increasing their plasma half-life. The N-methylation and steric bulk of amino acids like Bmt can effectively shield adjacent peptide bonds from enzymatic cleavage.

Experimental Protocols

To facilitate the evaluation of novel peptide designs, detailed protocols for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Cyclosporine Analogues

The synthesis of peptides containing sterically hindered and N-methylated amino acids like Bmt presents significant challenges. The following protocol outlines a general approach for the manual solid-phase synthesis of Cyclosporine A analogues based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Bmt(tBu)-OH and other desired NPAAs)

  • Rink Amide resin or pre-loaded Wang resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. For sterically hindered amino acids like Bmt, double coupling may be necessary.

    • Monitor the coupling completion using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Calcineurin Inhibition Assay

This assay measures the ability of a peptide to inhibit the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Calmodulin

  • Recombinant human Cyclophilin A

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)

  • Malachite green phosphate detection solution

  • Test peptides and Cyclosporine A (positive control)

Procedure:

  • Prepare Calcineurin/Calmodulin/Cyclophilin A complex: Pre-incubate Calcineurin, Calmodulin, and Cyclophilin A in the assay buffer.

  • Prepare Inhibitor Solutions: Prepare serial dilutions of the test peptides and Cyclosporine A in the assay buffer.

  • Incubation: In a 96-well plate, add the Calcineurin/Calmodulin/Cyclophilin A complex and the inhibitor solutions. Incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add the phosphopeptide substrate to each well to start the phosphatase reaction. Incubate for an appropriate time (e.g., 15-60 minutes) at 30°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green solution. This solution will form a colored complex with the free phosphate released by calcineurin activity.

  • Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The immunosuppressive effect of Bmt-containing peptides like Cyclosporine A is initiated by the inhibition of the calcineurin-NFAT signaling pathway. Understanding this pathway is crucial for the rational design of new immunomodulatory peptides.

CyclosporineA_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca Ca²⁺ IP3->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds & Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates to Nucleus Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activates CyclosporinA Cyclosporine A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Binds CsA_Cyp CsA-Cyclophilin Complex CyclosporinA->CsA_Cyp Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin_active Inhibits

Figure 1. Simplified signaling pathway of Cyclosporine A-mediated immunosuppression.

The following diagram illustrates a typical workflow for the design and evaluation of peptides containing non-proteinogenic amino acids.

Peptide_Design_Workflow Design Peptide Design (NPAA Incorporation) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization (RP-HPLC, Mass Spectrometry) Synthesis->Purification Bioactivity In Vitro Bioactivity Assay (e.g., Calcineurin Inhibition) Purification->Bioactivity Stability Plasma Stability Assay (Half-life determination) Purification->Stability Conformation Conformational Analysis (NMR, CD Spectroscopy) Purification->Conformation Analysis Data Analysis & Structure-Activity Relationship Bioactivity->Analysis Stability->Analysis Conformation->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Refinement

References

Spectroscopic Comparison of Synthetic and Natural (E)-2-Butenyl-4-methyl-threonine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 02, 2025

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive cyclic undecapeptide, Cyclosporin A.[1][2] The unique structure of Bmt, specifically its (2S,3R,4R,6E) stereochemistry, is crucial for the biological activity of Cyclosporin A. The natural form of Bmt is produced via a complex polyketide synthesis pathway in the fungus Tolypocladium inflatum.[1][2] Synthetic routes to Bmt and its derivatives have also been developed to facilitate the study of Cyclosporin A analogues and for other research purposes.

Spectroscopic Data Comparison

The primary methods for the structural elucidation and comparison of complex organic molecules like Bmt are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and coupling constants (J) provide information about the connectivity and stereochemistry of the molecule.

Natural this compound (as part of Cyclosporin A)

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the Bmt residue within Cyclosporin A in CDCl₃. It is important to note that these chemical shifts may be influenced by the conformation of the cyclic peptide.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cα-H4.8858.0
Cβ-H3.8974.9
Cγ-H2.2241.5
Cγ-CH₃0.8815.6
Cδ-H5.30125.1
Cε-H5.25132.0
Cζ-H₃1.6617.9
COOH-172.1

Note: Data compiled from studies on Cyclosporin A. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Synthetic this compound

  • A doublet for the Cα-proton.

  • A multiplet for the Cβ-proton.

  • A multiplet for the Cγ-proton.

  • A doublet for the Cγ-methyl group.

  • Multiplets for the two olefinic protons (Cδ-H and Cε-H) with a large coupling constant (typically >15 Hz) characteristic of an (E)-alkene.

  • A doublet for the terminal methyl group of the butenyl side chain.

Any significant deviations in the chemical shifts or coupling constants between a synthetic sample and the data reported for the natural product could indicate differences in stereochemistry or the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a pure sample, the mass spectrum of synthetic and natural Bmt should be identical.

Parameter Value
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Monoisotopic Mass 187.120844 u

Expected Fragmentation Pattern:

In electrospray ionization (ESI) mass spectrometry, Bmt is expected to be observed as the protonated molecule [M+H]⁺ at m/z 188.1281. Tandem mass spectrometry (MS/MS) of this ion would likely show characteristic fragmentation patterns, including:

  • Loss of water (H₂O) from the β-hydroxy group.

  • Loss of formic acid (HCOOH) from the carboxylic acid group.

  • Cleavage of the butenyl side chain.

  • Decarboxylation (loss of CO₂).

The presence of unexpected ions in the mass spectrum of a synthetic sample could indicate the presence of residual solvents, reagents, or byproducts from the synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FTIR spectra of pure synthetic and natural Bmt should be superimposable.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (hydroxyl and carboxylic acid)3500 - 2500 (broad)
N-H stretch (amine)3400 - 3200
C-H stretch (alkane and alkene)3100 - 2850
C=O stretch (carboxylic acid)1725 - 1700
C=C stretch (alkene)1680 - 1620
N-H bend (amine)1650 - 1580
C-O stretch (hydroxyl and carboxylic acid)1300 - 1000
=C-H bend (trans-alkene)980 - 960

The presence of additional or shifted bands in the FTIR spectrum of a synthetic sample could suggest the presence of functional group impurities or a different isomeric form.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical analysis.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the Bmt sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

    • For samples dissolved in D₂O, the pH should be adjusted to a stable value (e.g., pH 4-5) to minimize exchange of labile protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: -2 to 12 ppm.

      • If necessary, suppress the residual solvent signal.

    • ¹³C NMR:

      • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

      • Typical spectral width: 0 to 200 ppm.

    • 2D NMR (for detailed structural assignment):

      • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.

      • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to an internal standard (e.g., TMS at 0 ppm or the residual solvent signal).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective atoms in the Bmt molecule.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecule and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the Bmt sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Full Scan MS:

      • Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

      • Set the mass range to cover the expected m/z value (e.g., m/z 100-500).

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion as the precursor ion.

      • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

      • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of Bmt.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the Bmt molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet):

      • Mix a small amount of the Bmt sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg).

      • Grind the mixture to a fine powder.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid Bmt sample directly onto the ATR crystal.

      • Ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.

    • Acquire the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Bmt molecule.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison cluster_conclusion Conclusion synthetic_bmt Synthetic Bmt nmr NMR Spectroscopy (1H, 13C, 2D) synthetic_bmt->nmr ms Mass Spectrometry (HRMS, MS/MS) synthetic_bmt->ms ftir FTIR Spectroscopy synthetic_bmt->ftir natural_bmt Natural Bmt (Isolated from Natural Product) natural_bmt->nmr natural_bmt->ms natural_bmt->ftir process_nmr Process NMR Data (Chemical Shifts, Coupling Constants) nmr->process_nmr process_ms Process MS Data (Accurate Mass, Fragmentation) ms->process_ms process_ftir Process FTIR Data (Absorption Bands) ftir->process_ftir compare_data Compare Spectroscopic Data (Synthetic vs. Natural) process_nmr->compare_data process_ms->compare_data process_ftir->compare_data conclusion Structural Confirmation and Purity Assessment compare_data->conclusion

Caption: Workflow for the spectroscopic comparison of synthetic and natural Bmt.

Conclusion

References

The Pivotal Role of (E)-2-Butenyl-4-methyl-threonine in Peptide-Protein Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the function of the non-proteinogenic amino acid, (E)-2-Butenyl-4-methyl-threonine (Bmt), reveals its critical impact on the efficacy of peptide-based therapeutics. This guide provides a comparative analysis of Bmt's role in the well-established immunosuppressant Cyclosporin A (CsA) and contrasts its performance with other peptide-modifying strategies, offering valuable insights for researchers, scientists, and drug development professionals.

The unique structural features of this compound, a key component of Cyclosporin A, are instrumental in its potent biological activity. This non-proteinogenic amino acid, specifically the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1, plays a crucial role in mediating the peptide-protein interactions that underpin its immunosuppressive effects. This guide will explore the quantitative impact of MeBmt on these interactions, compare it with alternative peptide modifications, and provide detailed experimental methodologies for assessing these effects.

The Cyclosporin A Signaling Pathway: A Tale of Two Proteins

Cyclosporin A exerts its immunosuppressive action by forming a complex with the intracellular protein cyclophilin A (CypA). This peptide-protein complex then binds to and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. In its phosphorylated state, NFAT is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of genes responsible for T-cell proliferation and the inflammatory response. The side chain of the MeBmt residue of Cyclosporin A is intimately involved in the binding to both cyclophilin A and the subsequent interaction of the complex with calcineurin.

cluster_cell T-Cell cluster_nucleus Gene Transcription CsA Cyclosporin A (this compound) CypA Cyclophilin A CsA->CypA binds CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates Transcription T-Cell Proliferation Genes Nucleus->Transcription activates

Diagram 1: Cyclosporin A Signaling Pathway.

Quantitative Impact of this compound on Peptide-Protein Interactions

The modification of the MeBmt residue in Cyclosporin A has a profound impact on its biological activity. The following tables summarize the quantitative data from various studies, comparing the binding affinities and immunosuppressive activities of Cyclosporin A with its analogs where the MeBmt residue has been altered.

CompoundModification at Position 1Target ProteinBinding Affinity (Kd) (nM)Reference
Cyclosporin A This compound (MeBmt)Cyclophilin A13 ± 4[1]
Cyclophilin A36.8[2]
Voclosporin (E-ISA247) Modified MeBmt side chainCyclophilin A15 ± 4[1]
Z-ISA247 Stereoisomer of VoclosporinCyclophilin A61 ± 9[1]

Table 1: Binding Affinities of Cyclosporin A and its Analogs to Cyclophilin A.

CompoundModification at Position 1AssayImmunosuppressive Activity (IC50) (nM)Reference
Cyclosporin A This compound (MeBmt)Con A stimulated thymocytes4[3]
DH-CSA Dihydro-MeBmtCon A stimulated thymocytes10[3]
[MeLeu(3-OH)1]CSA 3-hydroxy-N-methyl-LeucineCon A stimulated thymocytes600[3]
(MeThr1)CSA N-methyl-ThreonineCon A stimulated thymocytes8,000[3]
(MeAbu1)CSA N-methyl-aminobutyric acidCon A stimulated thymocytes15,000[3]

Table 2: Immunosuppressive Activity of Cyclosporin A and its Analogs.

Comparison with Alternative Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids is a widely used strategy to enhance the properties of therapeutic peptides. The following table provides examples of how other non-proteinogenic amino acids have been used to modulate peptide-protein interactions, offering a broader context for the role of MeBmt.

PeptideNon-Proteinogenic Amino AcidModificationImpact on ActivityReference
Compstatin 1-methyltryptophanSubstitution at position 4264-fold higher activity[4]
HLA-DQ blocking peptide PyroglutamateSubstitution of Alanine at position 15-fold improved binding affinity[4]

Table 3: Impact of Other Non-Proteinogenic Amino Acids on Peptide-Protein Interactions.

Experimental Protocols

The quantitative data presented in this guide were obtained using established biophysical techniques. Below are detailed methodologies for three key experiments used to characterize peptide-protein interactions.

Fluorescence Spectroscopy for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of a peptide-protein interaction.

Principle: This method relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon binding to the peptide. The change in fluorescence intensity is titrated against the increasing concentration of the peptide, and the Kd is calculated from the binding curve.

Protocol:

  • Protein Preparation: Purify the target protein (e.g., Cyclophilin A) to >95% purity. Prepare a stock solution in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). The final protein concentration for the experiment is typically in the low micromolar range.

  • Peptide Preparation: Synthesize and purify the peptide (e.g., Cyclosporin A or its analog). Prepare a concentrated stock solution in the same buffer as the protein.

  • Titration: Place the protein solution in a quartz cuvette. Add aliquots of the peptide stock solution to the protein solution, ensuring thorough mixing after each addition.

  • Fluorescence Measurement: After each addition of the peptide, record the fluorescence emission spectrum of the protein (e.g., excitation at 295 nm, emission scan from 310 to 450 nm).

  • Data Analysis: Plot the change in fluorescence intensity as a function of the peptide concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the Kd.

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Objective: To measure the association (kon) and dissociation (koff) rate constants, and to determine the Kd of a peptide-protein interaction.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) binds to another molecule (the analyte) that is immobilized on the chip.

Protocol:

  • Chip Preparation: Covalently immobilize the purified protein (ligand, e.g., Cyclophilin A) onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the peptide (analyte, e.g., Cyclosporin A) in a suitable running buffer (e.g., HBS-EP+ buffer).

  • Interaction Analysis: Inject the different concentrations of the peptide over the sensor chip surface. Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis: Fit the sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a peptide-protein interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event.

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein and peptide in the same buffer to minimize heat of dilution effects. The protein is typically placed in the sample cell and the peptide in the injection syringe.

  • Titration: Inject small aliquots of the peptide solution into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the impact of different peptide modifications on protein interactions.

cluster_workflow Comparative Analysis Workflow Peptide_Synthesis Peptide Synthesis (with and without Bmt/analogs) Binding_Assays In Vitro Binding Assays Peptide_Synthesis->Binding_Assays Cell_Based_Assays Cell-Based Functional Assays Peptide_Synthesis->Cell_Based_Assays Protein_Purification Target Protein Purification (e.g., Cyclophilin A, Calcineurin) Protein_Purification->Binding_Assays Data_Analysis Data Analysis and Comparison Binding_Assays->Data_Analysis Binding Affinity (Kd) Cell_Based_Assays->Data_Analysis Functional Activity (IC50) Conclusion Conclusion on Bmt Impact Data_Analysis->Conclusion

References

Unraveling the Conformational Keystone: Validating the Role of (E)-2-Butenyl-4-methyl-threonine in Cyclosporin's Immunosuppressive Action

Author: BenchChem Technical Support Team. Date: November 2025

The unique amino acid (E)-2-Butenyl-4-methyl-threonine (Bmt), found at position 1 of the cyclic undecapeptide Cyclosporin A (CsA), plays a pivotal, albeit complex, role in dictating the molecule's conformation, which is intrinsically linked to its potent immunosuppressive activity. This guide provides a comparative analysis of experimental data that validates the significance of the Bmt residue, offering insights for researchers and professionals in drug development.

Cyclosporin A exerts its immunosuppressive effect by forming a composite surface with the intracellular protein cyclophilin A. This complex then binds to and inhibits calcineurin, a key phosphatase in the T-cell activation pathway. The conformation of CsA is not static; it famously adopts a "closed" conformation in nonpolar environments, characterized by intramolecular hydrogen bonds, and an "open" conformation when bound to cyclophilin in an aqueous environment. The transition between these states is crucial for its biological activity, and the Bmt residue is a key player in this conformational dynamism.

Comparative Analysis of Bmt-Modified Cyclosporin A Analogs

To elucidate the precise role of the Bmt residue, various analogs with modifications at this position have been synthesized and evaluated. The data consistently demonstrates that while the Bmt side chain is involved in cyclophilin binding, its primary importance lies in correctly orienting the "effector domain" of cyclosporin for subsequent interaction with calcineurin.

AnalogModification at Position 1Cyclophilin A Binding Affinity (Relative to CsA)Immunosuppressive Activity (Relative to CsA)Key Findings
Cyclosporin A (CsA) This compound (Bmt)100%100%The gold standard, exhibiting a strong correlation between cyclophilin binding and immunosuppression.
(MeBm2t)1-CsA 4-[(E)-2-butenyl]-4,4,N-trimethyl-L-threonine~1%[1]~30%[1]Despite significantly lower affinity for cyclophilin, it retains substantial immunosuppressive activity, suggesting that the Bmt modification primarily affects the initial binding event but the resulting conformation is still competent for calcineurin inhibition.[1]
Voclosporin (E-ISA247) Modified Bmt side chainHigher than CsA (15 nM vs. ~20-40 nM for CsA)Higher than CsAThe modified side chain leads to superior van der Waals contacts with cyclophilin A, resulting in higher affinity.[2] This enhanced binding is thought to induce structural changes in calcineurin that lead to more potent immunosuppression.[2]
CsA analogs with substitutions at Bmt Alanine or ThreonineMaintainedMaintained or slightly lowerThese substitutions did not significantly reduce the passive permeability of the molecule across lipid bilayers, suggesting that the specific Bmt side chain is not essential for this property.[3]
Metabolite M17 Hydroxylation of the Bmt side chainNot specifiedApproaches that of CsA[4][5]This single modification does not significantly impair the molecule's ability to inhibit IL-2 production, indicating that the core immunosuppressive conformation is largely retained.[4]
Metabolite M8 Hydroxylation at both Bmt (position 1) and another amino acid (position 9)Not specifiedVirtually inactive[4][5]The dual modification significantly disrupts the immunosuppressive activity, highlighting the cumulative effect of structural changes on the molecule's function.[4]

Experimental Protocols for Validation

The validation of Bmt's role in cyclosporin's conformation and function relies on a combination of biophysical and immunological techniques.

X-Ray Crystallography
  • Objective: To determine the three-dimensional structure of CsA and its analogs when bound to cyclophilin A at atomic resolution.

  • Methodology:

    • Crystallization: The CsA analog is co-crystallized with recombinant human cyclophilin A.

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. For example, the structure of (MeBm2t)1-CsA complexed with cyclophilin A was determined to a resolution of 2.2 Å.[1]

    • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein-ligand complex are determined and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the solution-state conformation of CsA and its analogs, both free and bound to cyclophilin, and to study their dynamics.

  • Methodology:

    • Sample Preparation: The CsA analog is dissolved in an appropriate solvent (e.g., chloroform for the "closed" conformation, or an aqueous buffer in the presence of cyclophilin for the "open" conformation).

    • Data Acquisition: A series of NMR experiments, including 1D proton and 13C spectra, as well as 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are performed. These experiments provide information about through-space proximities between atoms.

    • Structure Calculation: The distance restraints obtained from NOESY/ROESY data are used as input for molecular dynamics simulations to calculate a family of structures consistent with the experimental data.

In Vitro Immunosuppression Assays
  • Objective: To quantify the biological activity of CsA analogs by measuring their ability to inhibit T-cell activation.

  • Methodology:

    • Mixed Lymphocyte Reaction (MLR): Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The proliferation of T-cells in response to the allogeneic stimulation is measured, typically by the incorporation of [3H]thymidine. The ability of different concentrations of CsA analogs to inhibit this proliferation is determined.

    • Cytokine Production Assays: T-cells are stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens in the presence of varying concentrations of CsA analogs. The production of key cytokines, such as Interleukin-2 (IL-2), is measured by ELISA or other immunoassays.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow for validation, and the logical relationship between the Bmt residue and cyclosporin's function.

signaling_pathway cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor CaN Calcineurin TCR->CaN Signal Transduction (Ca2+ influx) NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Enters Nucleus & Activates Transcription IL2 Interleukin-2 IL2_gene->IL2 Expression CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Complex CsA-CypA Complex CsA->Complex CypA->Complex Complex->CaN Inhibits

Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.

experimental_workflow cluster_synthesis Analog Design & Synthesis cluster_validation Biophysical & Biological Validation cluster_analysis Data Analysis & Comparison synthesis Synthesize CsA analog with modified Bmt binding_assay Cyclophilin A Binding Assay synthesis->binding_assay structural_analysis Structural Analysis (NMR / X-Ray) synthesis->structural_analysis immuno_assay In Vitro Immunosuppression Assay synthesis->immuno_assay data_comparison Compare Binding Affinity, Conformation & Activity to CsA binding_assay->data_comparison structural_analysis->data_comparison immuno_assay->data_comparison

Caption: Experimental workflow for validating the role of Bmt.

logical_relationship Bmt Bmt Residue Side Chain Conformation Cyclosporin A Conformation Bmt->Conformation Influences Binding Cyclophilin A Binding Conformation->Binding Determines Activity Immunosuppressive Activity Conformation->Activity Is critical for Binding->Activity Enables

Caption: Logical relationship of Bmt, conformation, and activity.

References

A Comparative Benchmarking of Synthetic Methodologies for (E)-2-Butenyl-4-methyl-threonine (Bmt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

(E)-2-Butenyl-4-methyl-threonine (Bmt), and its closely related N-methylated analogue MeBmt, are critical non-proteinogenic amino acid components of the cyclosporin family of immunosuppressant drugs. The complex stereochemistry of Bmt presents a significant synthetic challenge. This guide provides a comparative analysis of established and novel synthetic methods for Bmt and MeBmt, offering a clear overview of their respective efficiencies and practical considerations to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of Bmt has evolved from lengthy, linear routes to more concise and efficient modern methodologies. This guide benchmarks three prominent approaches: the foundational, yet arduous, Wenger synthesis; the elegant asymmetric aldol approach developed by Evans and Weber; and a recently reported, highly efficient synthesis by Stachulski and coworkers utilizing Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR). For the purpose of this comparison, the synthesis of MeBmt is presented as a direct analogue for Bmt synthesis, reflecting the available literature.

The newer ATH-DKR method presents a significant improvement in terms of step-economy and overall efficiency, making it a strong candidate for medicinal chemistry campaigns and scale-up operations. While a fully developed chemoenzymatic synthesis is not yet established, the native biosynthetic pathway offers a tantalizing glimpse into future "green" manufacturing possibilities.

Comparison of Key Synthetic Parameters

The following table summarizes the key quantitative data for the three benchmarked synthetic methods for MeBmt.

ParameterWenger Synthesis (Established)Evans & Weber Asymmetric Aldol (Established)Stachulski et al. ATH-DKR (New)
Overall Yield Not explicitly stated, but expected to be low due to the number of steps.Not explicitly stated as an overall yield. Key aldol addition step yields range from 71-92%.Overall yield not explicitly stated, but key DKR step has a 64% isolated yield.[1]
Number of Steps 24 steps from diethyl tartrate.Approximately 8 steps from a chiral glycine synthon.[2]5 linear steps from a known precursor carboxylic acid.[3]
Key Chiral Strategy Chiral pool synthesis from tartaric acid.Auxiliary-controlled asymmetric aldol reaction.[2]Catalytic Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR).[4]
Scalability Considered poorly suited for large-scale synthesis due to the long linear sequence.Moderate. Relies on stoichiometric chiral auxiliaries.High. Utilizes catalytic quantities of the chiral-inducing agent, making it more amenable to scale-up.
Stereocontrol Good, derived from the chiral starting material.Highly syn-diastereoselective.[2]Excellent (syn:anti >95:5, er >99:1 for the key DKR step).[1]

Experimental Workflow Overviews

The following diagrams illustrate the logical flow of the three compared synthetic methodologies.

Wenger_Synthesis start Diethyl Tartrate step1 Multiple Steps (Chain Elongation & Functional Group Interconversions) start->step1 ~20 steps step2 Introduction of Butenyl Side Chain step1->step2 step3 Further Transformations step2->step3 end_product MeBmt step3->end_product Final steps

Caption: High-level workflow for the Wenger synthesis of MeBmt.

Evans_Weber_Synthesis start Chiral Glycine Synthon step1 Enolate Formation (e.g., Stannous Enolate) start->step1 step2 Asymmetric Aldol Addition with (E)-4-methyl-2-hexenal step1->step2 step3 Removal of Chiral Auxiliary step2->step3 step4 N-Methylation & Deprotection step3->step4 end_product MeBmt step4->end_product

Caption: Workflow for the Evans and Weber asymmetric aldol approach.

Stachulski_Synthesis start Precursor Carboxylic Acid ((2R)-2-methyl-4-hexenoic acid) step1 Crossed Claisen Condensation with protected sarcosine anilide start->step1 step2 β-keto anilide intermediate step1->step2 step3 ATH-DKR (Ru-catalyst, formic acid/triethylamine) step2->step3 step4 Hydrolysis and Deprotection step3->step4 end_product MeBmt step4->end_product

Caption: Workflow for the Stachulski et al. ATH-DKR synthesis.

Detailed Experimental Protocols

Method 1: Asymmetric Glycine Enolate Aldol Reaction (Evans and Weber, 1986)

This method provides a highly diastereoselective route to the β-hydroxy-α-amino acid core of MeBmt.

  • Enolate Formation: The chiral glycine synthon, an N-acyloxazolidinone, is treated with a Lewis acid (e.g., Sn(OTf)₂) and a tertiary amine base (e.g., N-ethylpiperidine) in a suitable solvent like dichloromethane at low temperature to form the corresponding stannous enolate.

  • Aldol Addition: The pre-formed enolate is then reacted in situ with (E)-4-methyl-2-hexenal at -78 °C. The reaction is typically stirred for several hours to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by standard chromatographic techniques. This step yields the aldol adduct with the chiral auxiliary still attached.

  • Auxiliary Cleavage and Protection: The chiral auxiliary is removed, for example, by hydrolysis or hydrogenolysis, and the resulting amino acid is appropriately protected for the subsequent steps.

  • Final Transformations: The final steps involve N-methylation and deprotection to yield the target MeBmt.

Method 2: Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (Stachulski et al., 2019)

This modern approach offers a concise and highly efficient synthesis of MeBmt.[3][4][5][6]

  • Crossed Claisen Condensation: The precursor carboxylic acid, (2R)-2-methyl-4-hexenoic acid, is activated and undergoes a crossed Claisen condensation with a protected sarcosine anilide to form the β-keto anilide precursor.

  • Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution (ATH-DKR): The β-keto anilide is subjected to ATH-DKR using a ruthenium catalyst (e.g., [(R,R)-Teth-TsDpen]Ru) and a hydrogen source such as a formic acid/triethylamine mixture. This key step simultaneously establishes the two stereocenters at C2 and C3 with high syn-diastereoselectivity and enantioselectivity.[1] The reaction is typically run at room temperature for an extended period (e.g., 40 hours).

  • Purification: The product of the DKR step is isolated and purified via column chromatography.

  • Hydrolysis and Deprotection: The anilide and other protecting groups are removed under appropriate hydrolytic conditions to afford the final MeBmt product.

Future Outlook: Biosynthetic and Chemoenzymatic Approaches

The natural biosynthesis of Bmt proceeds via a polyketide pathway, utilizing a dedicated Bmt polyketide synthase.[7] This enzymatic machinery assembles the carbon backbone from simple precursors like acetyl-CoA and malonyl-CoA. While currently not developed into a scalable synthetic method, this biological route presents a promising blueprint for future chemoenzymatic or whole-cell biocatalytic processes. Such methods could offer significant advantages in terms of environmental impact and sustainability. The cyclosporin synthetase, a multienzyme complex, is responsible for the incorporation of Bmt into the final cyclosporin A peptide.[8]

Biosynthesis_Pathway cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modification acetyl_coa Acetyl-CoA bmt_pks Bmt Polyketide Synthase acetyl_coa->bmt_pks malonyl_coa Malonyl-CoA malonyl_coa->bmt_pks backbone C9 Backbone (3(R)-Hydroxy-4(R)-methyl-6(E)-octenoic acid) bmt_pks->backbone transformation Further Enzymatic Transformations backbone->transformation bmt Bmt transformation->bmt cyclosporin_synthetase Cyclosporin Synthetase bmt->cyclosporin_synthetase cyclosporin_a Cyclosporin A cyclosporin_synthetase->cyclosporin_a

Caption: Simplified overview of the biosynthetic pathway of Bmt.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (E)-2-Butenyl-4-methyl-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (E)-2-Butenyl-4-methyl-threonine is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

General Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Initial Assessment :

    • Do not dispose of this compound down the drain.[2][3] Sewer disposal is generally not permissible for laboratory chemicals unless explicitly allowed by local regulations for specific, neutralized, and dilute solutions, which is unlikely for this compound.

    • Characterize the waste: Is it the pure compound, a solution, or mixed with other reagents? The disposal route will depend on its form and any other chemicals present.

  • Waste Segregation :

    • Dedicate a specific, clearly labeled, and sealed container for the waste of this compound and materials contaminated with it.

    • The container should be made of a material compatible with the chemical. Given that some amino acid solutions can be corrosive to metals, a corrosion-resistant container is advisable.[2]

    • Avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[4][5]

  • Container Labeling :

    • Label the waste container with the full chemical name: "this compound".

    • Include the CAS number: 81135-57-1.

    • Indicate the approximate concentration and quantity of the waste.

    • Use appropriate hazard symbols as a precautionary measure, even if the specific hazards are not fully documented.

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.

    • Solid contaminated waste should be collected in a designated, sealed bag or container and disposed of as chemical waste.

    • Empty containers of the original product should be handled as hazardous waste as they may retain residue.[2] Do not reuse these containers.

  • Final Disposal :

    • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal contractor.[2]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Chemical and Physical Properties Summary

While specific quantitative data for disposal is not available, the following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name This compound
CAS Number 81135-57-1[1]
Molecular Formula C9H17NO3[6]
Molecular Weight 187.24 g/mol [1][6]
Common Abbreviation Bmt[1]
Known Incompatibilities Strong oxidizing agents (general for amino acids)[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_pure_or_solution Is the waste the pure compound or a solution? start->is_pure_or_solution is_contaminated_material Is it contaminated labware (gloves, pipette tips, etc.)? is_pure_or_solution->is_contaminated_material No collect_liquid Collect in a labeled, sealed, compatible waste container. is_pure_or_solution->collect_liquid Yes collect_solid Collect in a designated, sealed container for solid chemical waste. is_contaminated_material->collect_solid Yes no_drain Do NOT dispose down the drain. collect_liquid->no_drain collect_solid->no_drain contact_hw Contact licensed hazardous waste disposal contractor for pickup. no_drain->contact_hw end End: Waste properly disposed contact_hw->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Butenyl-4-methyl-threonine
Reactant of Route 2
(E)-2-Butenyl-4-methyl-threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.